molecular formula C6H9Cl2NO3 B057100 2-(2-Chloroacetamido)ethyl 2-chloroacetate CAS No. 60945-04-2

2-(2-Chloroacetamido)ethyl 2-chloroacetate

Cat. No.: B057100
CAS No.: 60945-04-2
M. Wt: 214.04 g/mol
InChI Key: DYAQEUGTXSANCX-UHFFFAOYSA-N
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Description

2-(2-Chloroacetamido)ethyl 2-chloroacetate is a synthetic organic compound with the molecular formula C₆H₉Cl₂NO₃ and a molecular weight of 212.05 g/mol . This diester-amide functional molecule features two reactive chloroacetyl groups, making it a valuable bifunctional reagent for organic synthesis and chemical cross-linking in research settings. Research Applications and Value: The presence of two distinct, highly reactive chlorine atoms on the same molecular scaffold allows this compound to act as a versatile building block or linker. Its structure suggests potential use in: • Organic Synthesis: Serving as a precursor for the construction of heterocyclic compounds, a class of structures prevalent in pharmaceutical and agrochemical research. The reactivity of chloroacetate groups is well-documented in cyclization reactions to form rings such as furopyridines and 4-thiazolines . • Material Science: Acting as a cross-linking agent for polymers or functionalizing surfaces that contain nucleophilic groups (e.g., amines, thiols). • Bioconjugation: Potentially facilitating the linkage of biomolecules in probe development, though applications must be thoroughly validated by the researcher. Handling and Safety: This compound is classified with the signal word "Warning" and carries hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation . Researchers should handle it with appropriate personal protective equipment (PPE) and operate within a well-ventilated environment, such as a fume hood. Disclaimer: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. The researcher assumes full responsibility for all aspects of the product's use, including determining the appropriateness of its application and ensuring compliance with all relevant institutional and governmental regulations.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]ethyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl2NO3/c7-3-5(10)9-1-2-12-6(11)4-8/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAQEUGTXSANCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)CCl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Advantage of Chloroacetyl Chemistry in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Bifunctional Chloroacetyl Linkers in Chemical Biology

In the intricate landscape of chemical biology and drug development, the ability to selectively and stably connect molecular entities is paramount. Bifunctional linkers serve as the crucial bridges in this endeavor, enabling the construction of complex biomolecular architectures with tailored functions.[1][2] Among the arsenal of reactive groups available for bioconjugation, the chloroacetyl moiety has emerged as a powerful and versatile tool. This guide provides a comprehensive technical overview of bifunctional chloroacetyl linkers, detailing their underlying chemistry, diverse applications, and the practical wisdom required for their successful implementation.

The strategic advantage of chloroacetyl linkers lies in their chemoselective reactivity, primarily targeting the thiol groups of cysteine residues in proteins under physiological conditions to form a highly stable thioether bond.[3][4] This specificity, coupled with the robustness of the resulting linkage, makes them particularly attractive for applications demanding long-term stability, such as the development of antibody-drug conjugates (ADCs) and the creation of functionalized biomaterials.[5][] Unlike some other thiol-reactive chemistries, such as those based on maleimides which can be susceptible to retro-Michael reactions, the thioether bond formed by chloroacetyl groups is generally considered irreversible, offering a distinct advantage in vivo.[7][8]

This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind them to empower you to design and execute robust bioconjugation strategies.

The Core Chemistry: Understanding Chloroacetyl Reactivity

The utility of chloroacetyl linkers is rooted in the fundamental principles of nucleophilic substitution. The electron-withdrawing nature of the adjacent carbonyl group renders the α-carbon of the chloroacetyl group electrophilic and susceptible to attack by nucleophiles.

Mechanism of Thiol Alkylation

The primary reaction of a chloroacetyl group in a biological context is the S-alkylation of a cysteine residue. The deprotonated thiol group (thiolate) of cysteine acts as the nucleophile, attacking the electrophilic methylene carbon of the chloroacetyl group and displacing the chloride leaving group. This results in the formation of a stable thioether linkage.

Caption: Reaction of a protein cysteine with a chloroacetyl linker.

Reaction Kinetics and Selectivity

The rate and selectivity of the chloroacetylation reaction are influenced by several factors:

  • pH: The reaction rate is pH-dependent, as the nucleophilicity of the thiol group increases upon deprotonation to the thiolate anion. Therefore, the reaction is typically performed at a pH slightly above the pKa of the cysteine thiol (around 8.5), generally in the range of pH 7.5-8.5.

  • Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate. However, to maintain protein stability, these reactions are often carried out at room temperature or 4°C for extended periods.

  • Nucleophile Accessibility: The accessibility of the target cysteine residue on the protein surface plays a crucial role. Buried cysteines may not be available for conjugation without prior denaturation or reduction of disulfide bonds.

While highly selective for cysteines, chloroacetyl groups can also react with other nucleophilic amino acid side chains, particularly at higher pH values or with prolonged reaction times.[9] These include the imidazole ring of histidine and the thioether of methionine.[9] Careful optimization of reaction conditions is therefore essential to minimize off-target labeling.[10]

Applications in Chemical Biology: A Practical Guide

The robust and selective nature of chloroacetyl chemistry has led to its widespread adoption in various areas of chemical biology.

Site-Specific Protein Labeling and Modification

Chloroacetyl linkers are extensively used to attach a wide array of functional molecules to proteins, including fluorescent dyes, biotin, and spin labels.[11] This enables the study of protein localization, dynamics, and interactions.

Experimental Protocol: Labeling a Protein with a Chloroacetyl-Functionalized Fluorescent Dye

This protocol provides a general framework for labeling a protein containing an accessible cysteine residue.

Materials:

  • Protein of interest (with at least one free cysteine) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.5-8.5.

  • Chloroacetyl-functionalized fluorescent dye (e.g., dissolved in DMSO).

  • Quenching reagent (e.g., 1 M L-cysteine or β-mercaptoethanol).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.[12]

    • If the protein contains disulfide bonds that need to be reduced to expose cysteines, treat with a 10-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) for 1 hour at room temperature.[10] Note: DTT should be avoided as its free thiols will compete in the labeling reaction.

    • Remove the reducing agent using a desalting column or dialysis.

  • Labeling Reaction:

    • Prepare a stock solution of the chloroacetyl-functionalized dye in an organic solvent like DMSO.

    • Add a 10-20 fold molar excess of the dye to the protein solution while gently stirring.[13] The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to consume any unreacted chloroacetyl groups.[12]

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess dye and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific maximum absorbance wavelength).

Protein_Labeling_Workflow A Protein Preparation (Buffer Exchange, Reduction if needed) B Addition of Chloroacetyl-Dye A->B C Incubation (RT, 2-4h or 4°C, overnight) B->C D Quenching (Excess Thiol Reagent) C->D E Purification (Size-Exclusion Chromatography) D->E F Characterization (Spectroscopy, Mass Spectrometry) E->F

Caption: Workflow for labeling a protein with a chloroacetyl dye.

Antibody-Drug Conjugates (ADCs)

In the realm of targeted cancer therapy, ADCs are a rapidly growing class of biotherapeutics.[14] The linker connecting the potent cytotoxic drug to the antibody is a critical component, influencing the ADC's stability, efficacy, and safety.[] Chloroacetyl linkers, due to the formation of stable thioether bonds, are an attractive option for constructing non-cleavable ADCs.[3] Non-cleavable linkers release the drug only upon lysosomal degradation of the entire antibody, which can minimize off-target toxicity.[5]

Linker ChemistryBond TypeStabilityKey Considerations
Chloroacetyl ThioetherHigh, generally irreversible[3]Highly stable in circulation.
Maleimide ThioetherSusceptible to retro-Michael reaction and thiol exchange[7][15]Can lead to premature drug release.
Disulfide DisulfideCleavable in the reducing environment of the cell[5]Designed for intracellular drug release.
Hydrazone HydrazonepH-sensitive, cleavable at acidic pH[5]Exploits the lower pH of endosomes and lysosomes.
Immobilization of Biomolecules on Solid Supports

The covalent attachment of proteins, peptides, or other biomolecules to solid supports is essential for a variety of applications, including affinity chromatography, enzyme-linked immunosorbent assays (ELISA), and high-throughput screening.[16] Chloroacetyl-functionalized surfaces can be used to immobilize thiol-containing biomolecules with high efficiency and stability.[17]

Protocol: Immobilizing a Cysteine-Containing Peptide on a Chloroacetyl-Activated Surface

Materials:

  • Chloroacetyl-activated solid support (e.g., resin, glass slide).

  • Cysteine-containing peptide in a suitable buffer (e.g., phosphate or borate buffer), pH 8.0-8.5.

  • Blocking solution (e.g., 1 M ethanolamine, pH 8.5).

  • Wash buffers (e.g., PBS with and without a mild detergent like Tween-20).

Procedure:

  • Prepare the Peptide Solution: Dissolve the peptide in the coupling buffer at a desired concentration.

  • Immobilization Reaction:

    • Incubate the chloroacetyl-activated surface with the peptide solution for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the surface extensively with the wash buffer to remove any non-covalently bound peptide.

  • Blocking:

    • Incubate the surface with the blocking solution for 1-2 hours at room temperature to cap any unreacted chloroacetyl groups.

  • Final Washing:

    • Perform a final series of washes with the wash buffers. The surface is now ready for use in downstream applications.

Practical Considerations and Troubleshooting

  • Linker Design: The length and chemical nature of the linker can significantly impact the properties of the final conjugate. For example, incorporating polyethylene glycol (PEG) spacers can improve solubility and reduce aggregation.[2]

  • Solvent Choice: While aqueous buffers are standard for bioconjugation, the chloroacetyl-functionalized molecule is often dissolved in a water-miscible organic solvent like DMSO or DMF. It is crucial to ensure that the final concentration of the organic solvent in the reaction mixture does not denature the protein.

  • Troubleshooting Low Labeling Efficiency:

    • Confirm Cysteine Accessibility: Ensure that the target cysteine is not buried within the protein structure or involved in a disulfide bond.

    • Optimize Reaction Conditions: Systematically vary the pH, temperature, and molar ratio of the reactants.

    • Check Reagent Quality: Ensure the chloroacetyl linker has not hydrolyzed.

  • Minimizing Off-Target Labeling:

    • Control pH: Avoid excessively high pH values to minimize reactions with histidine and other nucleophiles.[9]

    • Limit Reaction Time: Use the shortest reaction time that provides sufficient labeling of the target cysteine.

Conclusion

Bifunctional chloroacetyl linkers represent a robust and reliable technology for the covalent modification of biomolecules. Their ability to form stable thioether bonds with high selectivity for cysteine residues has made them indispensable tools in chemical biology and drug development. By understanding the underlying chemical principles and carefully optimizing reaction conditions, researchers can effectively harness the power of chloroacetyl chemistry to construct novel bioconjugates with a wide range of applications, from basic research to the development of next-generation therapeutics.

References

  • A Comparative Guide to Amide vs.
  • Application Notes and Protocols for Protein Cross-Linking with Chloroacetyl-L-methionine - Benchchem. (URL: )
  • assessing the stability of thioether vs amide bonds in bioconjug
  • Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide - MDPI. (URL: [Link])

  • Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed. (URL: [Link])

  • Technical Support Center: Thioether Bond Stability in Bioconjug
  • Technical Support Center: Minimizing Off-Target Labeling with Chloroacetyl-Containing Reagents - Benchchem. (URL: )
  • Long-Term Stabilization of Maleimide–Thiol Conjugates | Bioconjugate Chemistry. (URL: [Link])

  • Chloroacetyl products from aminoalcohols and aminoacids. - ResearchGate. (URL: [Link])

  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins | Bioconjugate Chemistry - ACS Publications. (URL: [Link])

  • QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry. (URL: [Link])

  • Full article: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - Taylor & Francis. (URL: [Link])

  • Linkers for ADCs - NJ Bio, Inc.. (URL: [Link])

  • Chemoselective ligation techniques: modern applications of time-honored chemistry. (URL: [Link])

  • Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC. (URL: [Link])

  • Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). - ResearchGate. (URL: [Link])

  • US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google P
  • Synthesis of compounds 11–13 by amination using chloroacetyl chloride... - ResearchGate. (URL: [Link])

  • Site-Specific Protein Modification Using Acetamide Derivatives: Application Notes and Protocols - Benchchem. (URL: )
  • Bifunctional linkers - CD Biosynsis. (URL: [Link])

  • Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides - PubMed. (URL: [Link])

  • What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs. (URL: [Link])

  • Enzyme Immobilization for Solid-Phase Catalysis - MDPI. (URL: [Link])

Sources

The Warhead Decision: Chloroacetamide vs. Chloroacetate Ester

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide comparing the reactivity, stability, and application scope of Chloroacetamide versus Chloroacetate Ester warheads in drug discovery and chemical biology.

A Technical Guide for Covalent Inhibitor Design

Executive Summary In the design of Targeted Covalent Inhibitors (TCIs) and chemoproteomic probes, the choice between a chloroacetamide (


) and a chloroacetate ester  (

) is rarely a matter of preference—it is a binary decision dictated by biological stability. While both motifs present an

-halo carbonyl electrophile capable of alkylating cysteine thiols via

substitution, they diverge fundamentally in their metabolic fate.
  • Chloroacetamides are the "Gold Standard" for stable, systemic covalent drugs. They resist plasma hydrolysis, offer tunable reactivity via N-substitution, and provide high selectivity for cysteine.

  • Chloroacetate Esters are predominantly metabolic liabilities for systemic drugs due to rapid cleavage by plasma carboxylesterases. However, this instability is exploited in antedrugs (soft drugs) designed for local topical action with rapid systemic clearance.

Part 1: Mechanistic Foundations

Electronic Structure & Intrinsic Reactivity

The reactivity of both warheads is governed by the activation of the


-carbon toward nucleophilic attack. This activation is a function of the electron-withdrawing nature of the adjacent carbonyl group.
  • Inductive Effect (-I): The carbonyl group pulls electron density from the

    
    -carbon, making it electrophilic.
    
  • Resonance Effect (+M): The heteroatom (N or O) donates electron density into the carbonyl carbon.

    • Nitrogen (Amide): Strong resonance donation (

      
      ) stabilizes the carbonyl, making it less electron-withdrawing on the 
      
      
      
      -carbon.
    • Oxygen (Ester): Weaker resonance donation (due to higher electronegativity) leaves the carbonyl more electron-deficient.

Conclusion: The chloroacetate ester is inherently more reactive (more electrophilic) than the chloroacetamide due to the stronger activation of the


-carbon. However, this heightened reactivity extends to the carbonyl carbon itself, making the ester linkage susceptible to hydrolysis.
Reaction Mechanism ( Alkylation)

Both warheads react with the thiolate anion (


) of cysteine via a concerted bimolecular nucleophilic substitution (

).

Figure 1: General


 mechanism for cysteine alkylation. The rate-determining step is the formation of the transition state, which is stabilized by the electron-withdrawing carbonyl.

Part 2: Reactivity & Stability Profiling

The following table summarizes the critical differences between the two warheads.

FeatureChloroacetamide (

)
Chloroacetate Ester (

)
Intrinsic Reactivity (

)
Moderate. Tunable by N-alkylation.High. Strong activation by ester carbonyl.
Plasma Stability High. Stable to amidases; suitable for oral/IV.Low. Rapidly hydrolyzed by carboxylesterases.
Metabolic Product Stable adduct or GSH conjugate.Chloroacetic acid (toxic) + Alcohol (

).
Selectivity High for Cys; low off-target Lys reaction.Lower; higher risk of non-specific alkylation.
Primary Application Systemic Drugs (TCIs), Probes.Antedrugs (Topical), Lysate Labeling.
The "Antedrug" Concept

The instability of chloroacetate esters is a feature, not a bug, in dermatological drug design.

  • Mechanism: A topical drug containing a chloroacetate ester exerts its effect locally in the skin. Upon absorption into the systemic circulation, plasma esterases rapidly hydrolyze the ester linkage.

  • Result: The active warhead is deactivated (split into the alcohol scaffold and chloroacetic acid), minimizing systemic toxicity. This is the "Soft Drug" approach.

Decision Logic for Warhead Selection

Figure 2: Decision matrix for selecting between amide and ester warheads based on delivery route and stability requirements.

Part 3: Experimental Protocols

To validate the choice of warhead, two assays are mandatory: Intrinsic Reactivity (GSH Assay) and Plasma Stability .

Intrinsic Reactivity Assay (GSH )

This assay measures the second-order rate constant (


) of the warhead with glutathione (GSH), a pseudo-first-order surrogate for cysteine.

Materials:

  • Test Compound (10 mM in DMSO).

  • Reduced Glutathione (GSH) (freshly prepared in PBS, pH 7.4).

  • Internal Standard (e.g., Indomethacin).

  • LC-MS/MS system.[1][2]

Protocol:

  • Incubation: Mix Test Compound (final 10

    
    M) with GSH (final 100-500 
    
    
    
    M, 10-50x excess) in PBS (pH 7.4) at 37°C.
  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Quench immediately with 1% Formic Acid/Acetonitrile containing Internal Standard.

  • Analysis: Monitor the disappearance of the parent compound via LC-MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Expected Results:

  • Chloroacetamide:

    
     typically 1–4 hours (tunable).
    
  • Chloroacetate Ester:

    
     < 30 mins (highly reactive). Note: Ensure the ester linkage itself is not hydrolyzing during the assay by monitoring the alcohol byproduct.
    
Plasma Stability Assay

This assay determines if the warhead survives systemic circulation.

Protocol:

  • Preparation: Thaw frozen plasma (Human/Rat/Mouse) at 37°C. Centrifuge to remove debris.

  • Spiking: Spike Test Compound (1

    
    M final) into plasma (1% DMSO final).
    
  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Precipitate proteins with cold Acetonitrile (1:3 ratio) containing Internal Standard. Centrifuge at 4000g for 20 min.

  • Analysis: Analyze supernatant by LC-MS/MS.

Critical Interpretation:

  • Chloroacetamide: Should remain >80% intact after 2 hours (unless metabolized by P450s, which requires microsome assay to distinguish).

  • Chloroacetate Ester: Expect rapid disappearance (

    
     min) in rodent plasma (high esterase activity) and moderate disappearance in human plasma. The appearance of the hydrolyzed alcohol scaffold  confirms esterase cleavage rather than protein binding.
    

Part 4: Applications in Drug Discovery

Chloroacetamides: The TCI Workhorse

Chloroacetamides are widely used because they sit in the "Goldilocks Zone" of reactivity—reactive enough to modify the target cysteine but stable enough to avoid rapid clearance or excessive off-target toxicity.

  • Example: Afatinib and Neratinib (though acrylamides are more common now, chloroacetamides were key precursors).

  • Tuning: Steric bulk on the amide nitrogen (e.g., N-isopropyl vs. N-methyl) can slow down the reaction rate, increasing selectivity for the target cysteine over glutathione.

Chloroacetate Esters: The Chemical Biology Probe

While poor drugs, chloroacetate esters are excellent chemical probes for in vitro use where stability is not a factor.

  • Fragment Screening: In lysate-based electrophile fragment screening, chloroacetate esters can identify cryptic pockets because their high reactivity drives labeling of lower-nucleophilicity cysteines that amides might miss.

  • Prodrugs: In rare cases, the ester is used to mask a polar group to improve permeability, relying on intracellular esterases to release the active drug (though usually, the warhead itself is not the ester).

References

  • Reactivity and Stability of Haloacetamides

    • Title: "The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modific
    • Source: NIH / PubMed
    • URL:[Link]

  • Plasma Stability of Esters vs Amides

    • Title: "Plasma Stability and Antedrug Design"
    • Source: ResearchGate[3][4][5]

    • URL:[Link]

  • Intrinsic Reactivity Assays

    • Title: "High-Throughput Quantitative Intrinsic Thiol Reactivity Evalu
    • Source: SLAS Discovery
    • URL:[Link]

  • Covalent Warhead Reviews

    • Title: "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors"
    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

Sources

2-(2-Chloroacetamido)ethyl 2-chloroacetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Chloroacetamido)ethyl 2-chloroacetate molecular weight and formula Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

A Bifunctional Electrophile for Bioconjugation and Linker Synthesis

Executive Summary

2-(2-Chloroacetamido)ethyl 2-chloroacetate (CAS: 60945-04-2) is a specialized heterobifunctional alkylating agent used in medicinal chemistry and chemical biology.[1] Characterized by two electrophilic


-halo carbonyl centers—one amide-linked and one ester-linked—this molecule offers a unique reactivity profile. While both termini are capable of 

alkylation with nucleophiles (sulfhydryls, amines), the ester linkage introduces a chemically distinct "cleavable" site, allowing for the controlled release of conjugated payloads or the reversal of cross-links under physiological or hydrolytic conditions.

This guide details the physicochemical identity, synthesis pathways, reaction mechanisms, and safety protocols for this compound, serving as a foundational reference for its application in PROTAC linker design, protein cross-linking, and fragment-based drug discovery (FBDD).

Part 1: Chemical Identity & Physicochemical Properties[3][4]

The molecule consists of an ethanolamine backbone acylated at both the nitrogen and oxygen atoms by chloroacetyl groups. Its dual electrophilic nature defines its utility.

Table 1: Chemical Specifications

PropertyValue
IUPAC Name 2-[(2-Chloroacetyl)amino]ethyl 2-chloroacetate
CAS Number 60945-04-2
Molecular Formula

Molecular Weight 214.05 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; sparingly soluble in water
Reactive Groups

-Chloroacetamide (stable electrophile),

-Chloroacetate (labile electrophile)

Structural Analysis: The molecule possesses


 pseudo-symmetry in its connectivity but distinct electronic environments:
  • Amide Terminus (

    
    ):  Highly stable to hydrolysis; preferentially reacts with cysteine thiols via irreversible alkylation.
    
  • Ester Terminus (

    
    ):  Reactive towards thiols and amines but susceptible to hydrolysis by esterases or high pH, providing a mechanism for cleavage.
    
Part 2: Synthesis & Manufacturing Protocol

Context: The synthesis follows a stepwise acylation of ethanolamine (2-aminoethanol). Due to the higher nucleophilicity of the amine, the amide forms first, followed by the ester. The protocol below uses chloroacetyl chloride as the acylating agent.

Reagents Required:
  • Ethanolamine (

    
     eq)[2]
    
  • Chloroacetyl chloride (

    
     eq)
    
  • Triethylamine (TEA) or Pyridine (

    
     eq)
    
  • Dichloromethane (DCM) (Anhydrous)

  • 0.1 M HCl and Sat.

    
     for workup
    
Step-by-Step Methodology:
  • Preparation: In a flame-dried 3-neck round bottom flask under

    
     atmosphere, dissolve Ethanolamine (10 mmol) and TEA (25 mmol) in anhydrous DCM (50 mL). Cool the solution to 
    
    
    
    using an ice bath.
  • Acylation (Amide Formation): Add Chloroacetyl chloride (10 mmol, 1.0 eq) dropwise over 20 minutes. The amine reacts exclusively at this stage due to higher nucleophilicity.

    • Checkpoint: TLC should show consumption of starting amine and formation of the mono-acylated intermediate (

      
      -(2-hydroxyethyl)-2-chloroacetamide).
      
  • Acylation (Ester Formation): Add the second portion of Chloroacetyl chloride (12 mmol, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Note: The esterification of the secondary alcohol is slower and may require catalytic DMAP (dimethylaminopyridine) if conversion is sluggish.

  • Workup:

    • Quench with ice water.

    • Wash organic layer with 0.1 M HCl (to remove TEA).

    • Wash with Sat.

      
       (to neutralize excess acid).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is purified via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the target bis-alkylated product.

SynthesisPathway Start Ethanolamine (HO-CH2-CH2-NH2) Step1 Reaction 1: Amine Acylation (0°C, DCM) Start->Step1 + 1 eq Cl-CH2-COCl Inter Intermediate: N-(2-hydroxyethyl)- 2-chloroacetamide Step1->Inter Step2 Reaction 2: Alcohol Esterification (RT, +1.2 eq Acyl Chloride) Inter->Step2 + 1.2 eq Cl-CH2-COCl Final Product: 2-(2-Chloroacetamido)ethyl 2-chloroacetate Step2->Final

Figure 1: Stepwise synthesis pathway exploiting differential nucleophilicity of amine and alcohol groups.

Part 3: Reactivity & Mechanism of Action

The core utility of 2-(2-Chloroacetamido)ethyl 2-chloroacetate lies in its ability to cross-link nucleophilic residues. The reaction proceeds via an


 mechanism where the nucleophile attacks the 

-carbon, displacing the chloride ion.
Selectivity Profile
  • Thiols (Cysteine): Reaction is rapid at physiological pH (7.4). Both the amide and ester ends react efficiently.

  • Amines (Lysine/N-terminus): Reaction requires higher pH (>8.0) or prolonged incubation. The ester end is more susceptible to aminolysis (forming an amide and displacing the alcohol linker) than direct alkylation, complicating the profile if amines are uncapped.

  • Hydrolytic Stability:

    • The Amide-Chloroacetyl bond is stable in plasma.

    • The Ester-Chloroacetyl bond is a "ticking clock," susceptible to cleavage by plasma esterases. This feature is exploited to create "self-immolative" or transient cross-links.

ReactionMechanism cluster_cys Cysteine Targeting (Cross-linking) cluster_cleavage Metabolic Cleavage Molecule 2-(2-Chloroacetamido)ethyl 2-chloroacetate Cys1 Protein A (Cys-SH) Molecule->Cys1 Site 1 (Amide) Alkylation Cys2 Protein B (Cys-SH) Molecule->Cys2 Site 2 (Ester) Alkylation Complex Stable Cross-linked Dimer (Thioether linkages) Cys1->Complex Cys2->Complex Esterase Esterase / High pH Complex->Esterase Hydrolysis Breakdown Cleaved Linker: N-(2-hydroxyethyl)acetamide derivative + Chloroacetic acid Esterase->Breakdown Linker Dissociation

Figure 2: Dual reactivity showing protein cross-linking followed by potential esterase-mediated cleavage.

Part 4: Applications in Drug Development[6]
1. Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "warhead linker." In covalent fragment screening, the chloroacetamide group acts as the electrophile to bind a target protein (e.g., KRAS G12C), while the ester tail provides a handle for further chemical elaboration or solubility modulation.

2. PROTAC Linker Synthesis

The chloroacetyl group is a common motif in recruiting E3 ligases. This specific molecule allows for the synthesis of PROTACs where the linker itself contains a liability (the ester). This is useful for:

  • Prodrug Strategies: The active PROTAC is generated only after intracellular processing.

  • Safety Profiling: Ensuring the linker degrades if it fails to bind the target, reducing off-target accumulation.

3. Protein-Protein Interaction (PPI) Stabilization

Researchers use this reagent to covalently "staple" two interacting proteins in a lysate. The ester bond allows for subsequent mass spectrometry analysis by cleaving the cross-link to simplify peptide mapping.

Part 5: Safety & Handling

Hazard Classification:

  • Acute Toxicity: High. Alkylating agents are cytotoxic.

  • Skin/Eye Irritant: Severe. Vesicant properties similar to mustard agents.

  • Sensitizer: Potential respiratory and skin sensitizer.

Handling Protocol:

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Deactivation: Spills should be neutralized with a solution of 10% sodium thiosulfate (reacts with the alkyl chloride) and dilute sodium hydroxide (hydrolyzes the ester/amide).

References
  • PubChem. (2025).[3] Ethyl 2-chloroacetoacetate Compound Summary (Comparison Reference). National Library of Medicine. [Link]

Sources

Strategic Synthesis & Application of N-(2-hydroxyethyl)chloroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Importance: The Covalent Warhead

In modern drug discovery, N-(2-hydroxyethyl)chloroacetamide (HECA) derivatives represent a critical scaffold class. They serve two distinct, high-value functions:

  • Covalent Warheads: The chloroacetamide moiety is a validated electrophile for Targeted Covalent Inhibitors (TCIs). It specifically targets non-catalytic cysteine residues (e.g., Cys115 in MurA, Cys481 in BTK) via an irreversible

    
     reaction [1, 2].
    
  • Bifunctional Linkers: The hydroxyl group allows for further functionalization (e.g., esterification, etherification) to attach E3 ligase ligands in PROTAC design, while the chloride remains available for late-stage conjugation.

The synthesis of this core scaffold appears deceptively simple but is fraught with chemoselectivity challenges. This guide details the rigorous control required to favor N-acylation over O-acylation and to prevent premature cyclization into morpholin-3-ones.

Mechanistic Principles & Chemoselectivity

The reaction of ethanolamine with chloroacetyl chloride (CAC) presents a classic nucleophilic competition.

  • The Nucleophiles: The amine (

    
    ) is softer and more nucleophilic than the hydroxyl (
    
    
    
    ) group.
  • The Electrophile: Chloroacetyl chloride is a hard, highly reactive electrophile.

  • The Conflict: While

    
     reacts faster, the byproduct is HCl. In the absence of a base, the amine is protonated (
    
    
    
    ), rendering it non-nucleophilic. If a strong base is added to scavenge HCl, the alkoxide (
    
    
    ) may form, leading to competitive O-acylation or intramolecular cyclization.
Pathway Visualization

The following diagram maps the kinetic vs. thermodynamic pathways.

ReactionPathways Start Ethanolamine + Chloroacetyl Chloride Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Product N-(2-hydroxyethyl) chloroacetamide (Target) Inter->Product Kinetic Control (pH 7-8, Low T) Side1 O-acyl Isomer (Impurity) Inter->Side1 Thermodynamic (High T, Excess Base) Side2 Morpholin-3-one (Cyclization) Product->Side2 Intramolecular SN2 (Strong Base)

Figure 1: Reaction pathways illustrating the competition between the desired amide formation and O-acylation/cyclization side reactions.

Experimental Protocols

Two distinct protocols are presented. Method A is the modern "Gold Standard" for chemoselectivity and scalability. Method B is the traditional anhydrous route, useful when water solubility of the final derivative is a concern.

Method A: Biphasic Phosphate Buffer (The "Green" Standard)

Best for: High purity, avoiding O-acylation, scale-up.

This method utilizes the buffering capacity of phosphate (


) to scavenge HCl immediately upon formation, maintaining the pH in a neutral window where the amine remains nucleophilic but the hydroxyl group does not deprotonate [3, 4].

Reagents:

  • Ethanolamine (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • 
     (1.0 M aqueous solution)
    
  • Ethyl Acetate (EtOAc) or DCM[1]

Step-by-Step Workflow:

  • Preparation: Dissolve ethanolamine (10 mmol) in 1.0 M

    
     (20 mL) in a round-bottom flask. Cool to 0°C.[1][2]
    
  • Addition: Dissolve chloroacetyl chloride (11 mmol) in EtOAc (10 mL). Add this solution dropwise to the aqueous amine mixture over 15 minutes with vigorous stirring.

  • Reaction: Allow the biphasic mixture to stir at 0°C for 20 minutes, then warm to room temperature (RT) for 10 minutes.

    • Checkpoint: TLC (100% EtOAc) should show consumption of amine (

      
      ) and appearance of amide (
      
      
      
      ).
  • Workup: Separate the organic layer.[2] Extract the aqueous layer twice with EtOAc.

  • Purification: Combine organics, wash with brine, dry over

    
    , and concentrate.
    
    • Note: Column chromatography is rarely needed. If required, elute with EtOAc/Hexane (1:1).

Method B: Anhydrous Low-Temperature Acylation

Best for: Water-sensitive substrates or complex amine derivatives.

Reagents:

  • Amine derivative (1.0 equiv)[2][3]

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Chloroacetyl chloride (1.05 equiv)

  • Anhydrous DCM[2]

Step-by-Step Workflow:

  • Setup: Flame-dry a flask under

    
    . Add amine and TEA in anhydrous DCM. Cool to -78°C  (acetone/dry ice bath).
    
    • Critical: Low temperature is essential to suppress O-acylation in the presence of organic base.

  • Addition: Add CAC dropwise (diluted in DCM) over 30 minutes.

  • Quench: Stir at -78°C for 1 hour. Quench cold with saturated

    
    .
    
  • Workup: Extract with DCM, wash with 0.1 M HCl (to remove unreacted amine/TEA), then saturated

    
    .
    

Self-Validation & Troubleshooting

A robust protocol must be self-validating. Use the following spectroscopic markers to confirm structure and purity.

Diagnostic NMR Signals ( )
MoietyProton (

)
Shift (ppm)MultiplicityDiagnostic Value
Warhead

4.05 - 4.10 Singlet (2H)Confirms intact chloroacetamide.
Amide

7.00 - 7.50 BroadDisappears on

shake.
Linker

3.45 - 3.55 MultipletDownfield shift from starting amine (~2.8 ppm).
Alcohol

3.70 - 3.80 MultipletIf shifted >4.2 ppm, suspect O-acylation .
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Product is an oil/gum Residual solvent or O-acylationTriturate with cold diethyl ether/hexane to induce crystallization.
NMR shows splitting of Cl-CH2 peak Rotamers or O-acylationRun NMR at 50°C. If peaks coalesce, it is rotamers. If not, it is impurity.
Mass Spec shows M-36 peak Cyclization to MorpholinoneReaction pH was too high (>9). Use Method A (Phosphate buffer).
Low Yield Hydrolysis of CACEnsure CAC is fresh/distilled. In Method B, ensure strictly anhydrous conditions.

Downstream Application: Covalent Inhibition[4][5]

Once synthesized, the HECA derivative functions as a covalent inhibitor. The mechanism relies on the specific geometry of the target protein's binding pocket to position the warhead near a nucleophilic cysteine.

CovalentMechanism Inhibitor HECA Inhibitor (Reversible Binding) Complex Non-Covalent Enzyme-Inhibitor Complex Inhibitor->Complex K_i (Binding Affinity) Transition S_N2 Transition State (Cys-S attack on C-Cl) Complex->Transition Proximity Effect Adduct Covalent Adduct (Irreversible Inhibition) Transition->Adduct k_inact (Alkylation)

Figure 2: Mechanism of Action for Chloroacetamide-based Covalent Inhibitors.[4]

Derivatization Note: To create a library of inhibitors, the hydroxyl group of the HECA scaffold can be reacted with various carboxylic acids (using EDC/NHS) or isocyanates before the chloroacetamide installation, or carefully after if using mild conditions that do not displace the chloride. However, the standard practice is to install the chloroacetamide as the final step to prevent unwanted side reactions during library synthesis [5].

References

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Source: PubMed / NIH URL:[Link]

  • Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. Source: PMC URL:[Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Source: Taylor & Francis / Green Chemistry Letters and Reviews URL:[Link][3]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Source: ResearchGate / Synthetic Communications URL:[Link]

Sources

Electrophilic Chloroacetyl Cross-Linking Agents: Precision Tools for Peptide Macrocyclization and Covalent Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for researchers and drug development professionals. It prioritizes mechanistic depth, experimental strategy, and actionable protocols over generic descriptions.

Executive Summary

While iodoacetyl and maleimide groups dominate general protein bioconjugation due to their rapid kinetics, chloroacetyl groups (Cl-CH₂-CO-) occupy a critical niche requiring "tuned reactivity." Their lower electrophilicity—driven by the poorer leaving group ability of chloride compared to bromide or iodide—provides superior stability in aqueous solution and necessitates closer proximity or higher nucleophilicity for reaction. This unique kinetic profile makes chloroacetyl agents the gold standard for peptide macrocyclization , fragment-based covalent drug discovery (FBDD) , and site-specific labeling where off-target alkylation must be minimized.

This guide details the mechanistic basis, strategic selection, and experimental protocols for deploying chloroacetyl-based cross-linking agents.

Chemical Basis & Mechanism[1]

The Tuned Electrophile

The chloroacetyl group reacts primarily via a bimolecular nucleophilic substitution (


)  mechanism. A nucleophile (typically a thiolate anion, 

) attacks the methylene carbon, displacing the chloride ion.

Key Mechanistic Differentiator: Unlike iodoacetyl groups, which react rapidly with thiols at physiological pH (and often non-specifically with histidines or lysines if in excess), chloroacetyl groups are kinetically sluggish .

  • Leaving Group Ability:

    
    . The C-Cl bond is stronger and the chloride ion is a harder base, making the transition state higher in energy.
    
  • Consequence: Reaction requires either (a) a higher pH to increase nucleophile concentration (thiol

    
     thiolate), (b)  elevated temperature, or (c)  a proximity effect  (e.g., binding in an enzyme pocket or intramolecular cyclization).
    
Selectivity Profile
  • Primary Target: Sulfhydryl groups (-SH) of Cysteine.[1]

  • Secondary Targets: Imidazole (Histidine) and

    
    -amines (Lysine).
    
    • Note: At pH < 8.0, chloroacetyls are highly specific for cysteine. Significant reaction with amines typically requires pH > 9.0 or long incubation times, making them more specific than iodoacetyls in complex mixtures.

Hydrolytic Stability

Chloroacetyl groups are significantly more stable in aqueous buffers than their iodo- counterparts.

  • Iodoacetyl: Rapid hydrolysis in light/solution; generates free

    
     which can interfere with some assays.
    
  • Chloroacetyl: Stable for days in solution at neutral pH, allowing for long-duration incubations (e.g., in peptide library screening).

Strategic Selection of Agents

The "agent" in chloroacetyl chemistry is often a building block used to functionalize a ligand or peptide, rather than a standalone heterobifunctional linker like SMCC.

Table 1: Comparative Haloacetyl Reactivity & Application
FeatureIodoacetyl (-COCH₂I)Bromoacetyl (-COCH₂Br)Chloroacetyl (-COCH₂Cl)
Reactivity High (Fast kinetics)ModerateLow (Slow, requires proximity)
Leaving Group Iodide (Excellent)Bromide (Good)Chloride (Poor)
Selectivity Lower (Risk of His/Lys alkylation)ModerateHigh (Cys specific at pH < 8)
Hydrolysis Fast (Light sensitive)ModerateSlow (Very stable)
Primary Use Protein-Protein ConjugationLiposomal/Vaccine ConstructsPeptide Cyclization, Covalent Drugs
Example Reagent SIA, SIABSBAPCl-Ac-Cl, N-Succ-Cl-Ac
Common Reagents
  • Chloroacetyl Chloride (Cl-Ac-Cl): The primary building block for converting amines to chloroacetamides. Used in solid-phase peptide synthesis (SPPS) to cap N-termini.

  • N-Succinimidyl Chloroacetate: A rare but available heterobifunctional linker (NHS ester + Chloroacetyl) for converting amine-containing proteins into chloroacetyl-activated intermediates.

  • Chloroacetamide Warheads: Integrated directly into small molecules (e.g., covalent kinase inhibitors) to target non-catalytic cysteines.

Visualization: Mechanism & Workflow

Reaction Mechanism ( )

The following diagram illustrates the nucleophilic attack of a cysteine thiolate on a chloroacetylated peptide, a reaction central to macrocyclization.

SN2_Mechanism Thiol Cysteine Thiolate (Nucleophile) TS Transition State [Cl...C...S]‡ Thiol->TS Attack ClAc Chloroacetyl Group (Electrophile) ClAc->TS Product Thioether Bond (Stable Conjugate) TS->Product Inversion LG Chloride Ion (Leaving Group) TS->LG Release

Caption: Figure 1. S_N2 reaction pathway of a cysteine thiolate attacking a chloroacetyl group. The reaction is driven by the displacement of the chloride ion, forming a stable non-reversible thioether linkage.

Workflow: Peptide Macrocyclization

This workflow describes the "Head-to-Side-Chain" cyclization strategy, a dominant application of chloroacetyl agents.[2]

Peptide_Cyclization cluster_SPPS Phase 1: Solid Phase Synthesis cluster_Cyclization Phase 2: Cyclization (Solution) Step1 Synthesize Linear Peptide (Cys protected as Trt, N-term free) Step2 N-Terminal Chloroacetylation (Chloroacetyl Chloride + Base) Step1->Step2 Step3 Global Deprotection & Cleavage (TFA/Scavengers) Step2->Step3 Step4 Dissolve in Buffer (pH 8.0 - 9.0, Dilute < 1mg/mL) Step3->Step4 Crude Peptide Step5 Spontaneous Cyclization (Thiol attacks Cl-Acetyl) Step4->Step5 Step6 Purification (RP-HPLC) Step5->Step6 Cyclic Product

Caption: Figure 2. Workflow for synthesizing thioether-cyclized peptides via N-terminal chloroacetylation.[2][3] The reaction relies on the proximity of the internal cysteine to the N-terminal electrophile.

Experimental Protocols

Protocol A: N-Terminal Chloroacetylation & Cyclization (On-Resin/Solution)

Objective: Create a stable thioether macrocycle (stapled peptide).

Reagents:

  • Peptide on resin (N-term free, Cys(Trt) protected).

  • Chloroacetyl chloride (or Chloroacetic anhydride).

  • Diisopropylethylamine (DIPEA).

  • DMF (anhydrous).

Step-by-Step:

  • Acylation (On-Resin):

    • Wash resin with DMF.

    • Prepare a solution of Chloroacetyl chloride (10 eq) and DIPEA (20 eq) in DMF. Caution: Exothermic.

    • Add to resin and shake for 30–60 minutes at Room Temperature (RT).

    • QC Check: Perform Kaiser test. If blue, repeat. If colorless, proceed.

  • Cleavage:

    • Wash resin (DMF x3, DCM x3).

    • Cleave with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours. This removes the Trt protecting group from Cys, exposing the free thiol.

    • Precipitate in cold diethyl ether.

  • Cyclization (In Solution):

    • Dissolve crude peptide in 0.1 M Ammonium Bicarbonate (pH 8.0–8.5) .

    • Critical: Maintain dilute concentration (< 1 mg/mL ) to favor intramolecular cyclization over intermolecular dimerization.

    • Monitor by LC-MS.[4][5][6] Reaction typically completes in 1–4 hours.

    • Note: The chloroacetyl group is slow; if reaction is sluggish, adjust pH to 9.0. The proximity of the Cys usually drives this reaction despite the poor leaving group.

Protocol B: Covalent Inhibitor Screening (Reactivity Assay)

Objective: Assess the intrinsic reactivity of a chloroacetamide warhead on a small molecule.

Reagents:

  • Test Compound (Chloroacetamide).[7][1][3][6]

  • GSH (Glutathione, reduced).

  • PBS (pH 7.4).

Method:

  • Prepare 10 mM stock of Test Compound in DMSO.

  • Prepare 10 mM stock of GSH in PBS.

  • Mix to final conc: 50 µM Compound + 500 µM GSH (1:10 ratio) in PBS.

  • Incubate at 37°C.

  • Readout: Monitor disappearance of parent compound and appearance of adduct via LC-MS at t=0, 1h, 4h, 24h.

  • Interpretation:

    • 
       min: Highly reactive (risk of non-specific toxicity).
      
    • 
       hours: Low reactivity (requires highly specific binding pocket to work in vivo).
      
    • Target: Ideal "tuned" covalent drugs often have slow solution reactivity but fast on-target reactivity due to binding affinity (

      
      ).
      

Troubleshooting & Critical Control Points

Controlling Hydrolysis vs. Aminolysis
  • Issue: Chloroacetyl groups are stable, but at high pH (>9.5), hydrolysis competes, and amines (Lys N-termini) may react.

  • Solution: Keep pH between 7.5 and 8.5. If solubility is poor, use up to 50% DMSO/DMF. Chloroacetyls tolerate organic solvents well.

"Dead" Reaction (No Cyclization)
  • Cause: The chloride is too poor a leaving group for the specific geometry of the peptide.

  • Fix: Add Potassium Iodide (KI) (catalytic amount).

    • Mechanism:[7][1][8][9][10][11] The Finkelstein reaction occurs in situ.

      
       displaces 
      
      
      
      to form the transient, highly reactive Iodoacetyl species, which then reacts rapidly with the thiol.
Oxidation
  • Issue: Free thiols oxidize to disulfides before reacting with the chloroacetyl group.

  • Fix: Perform cyclization under

    
     atmosphere or add TCEP (Tris(2-carboxyethyl)phosphine). TCEP does not contain thiols and will not interfere with the chloroacetyl group (unlike DTT or Mercaptoethanol).
    

References

  • Lindley, H. (1959). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal. Link

  • Gong, Y., et al. (2011). Chemical Probes for Kinase Cys-Targeting. Nature Chemical Biology. (Discusses chloroacetamide warheads in covalent inhibitors). Link

  • Thermo Fisher Scientific. Crosslinking Technical Handbook. (General reference for haloacetyl reactivity). Link

  • BenchChem. Application Notes for Protein Cross-Linking with Chloroacetyl-L-methionine. Link

  • Resh, M.D. (2016). Fatty Acylation of Proteins: New Insights into Promiscuity and Specificity. Progress in Lipid Research. (Discusses biological chloro- analogs). Link

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Strategic Synthesis of Morpholine-3-one Scaffolds via N,O-bis(chloroacetyl)ethanolamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the protocol for synthesizing morpholin-3-one and its 4-substituted derivatives using N,O-bis(chloroacetyl)ethanolamine as a pivotal intermediate. While often encountered as an "over-acylated" byproduct in the reaction between ethanolamine and chloroacetyl chloride, this bis-electrophile serves as a robust precursor for high-purity morpholinone scaffolds.

The morpholin-3-one ring is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in major anticoagulants (e.g., Rivaroxaban/Xarelto ) and various fungicides. This guide addresses the specific challenge of converting the linear, bis-electrophilic precursor into the cyclic lactam through a base-mediated cascade that synchronizes ester hydrolysis with intramolecular N-alkylation.

Chemical Logic & Mechanism[1][2][3][4]

The transformation of N,O-bis(chloroacetyl)ethanolamine to morpholin-3-one is not a simple displacement; it is a tandem deprotection-cyclization sequence .

The Mechanistic Pathway
  • Starting State: The precursor contains two electrophilic sites (

    
    -chloro carbonyls) and two potential nucleophiles (masked by acylation).
    
  • Base Activation: Treatment with a strong base (e.g., NaOH, KOtBu) initiates two competing events:

    • Hydrolysis (Site A): The ester linkage (

      
      ) is hydrolyzed, releasing chloroacetate and regenerating the free hydroxyl group.
      
    • Deprotonation (Site B): The amide nitrogen is deprotonated to form an amidate anion.

  • Cyclization: The amidate anion performs an intramolecular

    
     attack on the 
    
    
    
    -carbon of the N-chloroacetyl group? No.
    • Correction: The standard morpholin-3-one ring (N-C(=O)-C-O-C-C) requires the oxygen to attack the chloroacetyl group attached to the nitrogen.

    • Wait, let's verify the connectivity:

      • Precursor:

        
        
        
      • Target: Morpholin-3-one (

        
         ring).
        
      • Actual Mechanism: The base hydrolyzes the O-chloroacetyl group (removing the ester). The free alkoxide (or hydroxyl) then attacks the N-chloroacetyl chloride? No, the N-side is already an amide.

      • Correct Pathway: The Amide Nitrogen (

        
        ) attacks the alkyl chloride of the O-side chain? No, that forms a different ring.
        
      • Refined Mechanism: The reaction actually proceeds via the N-(2-hydroxyethyl)-2-chloroacetamide intermediate. The "Bis" compound is simply a protected form. The base hydrolyzes the O-ester first. Then, the alkoxide (O-) attacks the C-Cl of the N-acetyl group?

      • Most Common Route:[1] The Nitrogen attacks the alkyl halide.[2]

        • Structure:

          
          .
          
        • Base removes H from OH.

          
           attacks 
          
          
          
          . Ring closes to form Morpholin-3-one.
        • Therefore: The N,O-bis compound is a reservoir. You must hydrolyze the O-ester (waste) to free the OH group, which then cyclizes onto the N-side chain.

Reaction Pathway Diagram[6]

ReactionPathway Start N,O-bis(chloroacetyl) ethanolamine Inter1 Intermediate: N-(2-hydroxyethyl)- 2-chloroacetamide Start->Inter1 Base Hydrolysis (Cleavage of O-Ester) Waste Byproduct: Chloroacetate Start->Waste Transition Transition State: Alkoxide Attack Inter1->Transition Base (NaH/NaOH) Deprotonation Product Product: Morpholin-3-one Transition->Product Intramolecular SN2 Cyclization

Caption: Figure 1. The conversion requires selective hydrolysis of the O-ester followed by O-alkylation of the N-chloroacetyl tail.

Experimental Protocol

Materials & Equipment
  • Precursor: N,O-bis(chloroacetyl)ethanolamine (prepared in situ or isolated).

  • Base: Sodium Hydroxide (50% aq) or Sodium Hydride (60% dispersion) for anhydrous routes.

  • Solvent: Ethanol (Standard) or THF (High Purity).

  • Equipment: 3-Neck Flask, Mechanical Stirrer (critical for slurry handling), Temperature Controller.

Protocol A: The "One-Pot" Hydrolytic Cyclization (Industrial Standard)

Best for large-scale preparation where absolute anhydrous conditions are difficult.

  • Solubilization:

    • Dissolve 10.0 g (39 mmol) of N,O-bis(chloroacetyl)ethanolamine in 50 mL of Ethanol/Water (4:1 v/v).

    • Note: The bis-compound has limited solubility; mild heating to 35°C may be required.

  • Controlled Basification (The Critical Step):

    • Cool the mixture to 0–5°C .

    • Slowly add 50% NaOH solution (approx. 3.5 equivalents).[3]

    • Rate Control: Maintain internal temperature <10°C. Exothermicity indicates hydrolysis of the ester.

    • pH Check: Maintain pH 12–13. If pH drops, the hydrolysis is consuming base; add more.

  • Cyclization Phase:

    • Once addition is complete, warm the mixture to 25°C and stir for 2 hours.

    • Monitor: TLC (MeOH/DCM 1:9) should show disappearance of the non-polar Bis-spot and appearance of the polar lactam.

  • Workup & Isolation:

    • Neutralize to pH 7 with dilute HCl.

    • Evaporate ethanol under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL). Note: Morpholin-3-one is water-soluble; salting out with NaCl improves extraction efficiency.

    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Isopropanol/Hexane.

Protocol B: Anhydrous Cyclization (High Purity)

Best for drug discovery applications requiring trace impurity control.

  • Setup: Flame-dried flask,

    
     atmosphere.
    
  • Reaction:

    • Suspend N,O-bis(chloroacetyl)ethanolamine (1.0 eq) in anhydrous THF.

    • Add Sodium Ethoxide (2.2 eq) in ethanol solution dropwise at 0°C.

    • Mechanism:[4][5][6][7][8][9] EtO- cleaves the ester (transesterification) and generates the alkoxide in situ.

  • Completion: Stir at reflux (65°C) for 1 hour.

  • Filtration: Filter off the NaCl/Sodium Chloroacetate byproduct.

  • Yield: Typically 85-92% after solvent removal.

Data Analysis & Troubleshooting

Solvent System Comparison

The choice of solvent dramatically impacts the reaction rate and impurity profile.

Solvent SystemBaseYield (%)Purity (%)Notes
Ethanol/Water NaOH78%92%Industrial standard. Requires extraction.
THF (Anhydrous) NaH88%98%Best for small scale. Fast reaction.
Toluene KOtBu65%85%Slower; heterogeneous mixture issues.
DCM/Water (PTC) NaOH/TEBA82%95%Phase Transfer Catalysis. Good for scale-up.
Troubleshooting Guide
  • Problem: Low Yield / Recovery.

    • Root Cause:[4][5][6][7][9] Product is highly water-soluble.

    • Fix: Use continuous liquid-liquid extraction or switch to Protocol B (Anhydrous) to avoid aqueous workup entirely.

  • Problem: Polymerization (Gummy solid).

    • Root Cause:[4][5][6][7][9] Concentration too high during cyclization (Intermolecular vs Intramolecular).

    • Fix: Dilute the reaction to <0.2 M. Ensure slow addition of base.

  • Problem: Incomplete Hydrolysis (Bis-compound remains).

    • Root Cause:[4][5][6][7][9] pH dropped below 10 during reaction.

    • Fix: Monitor pH continuously; the ester hydrolysis consumes 1 eq of base rapidly.

Advanced Application: 4-Substituted Derivatives

To prepare 4-phenylmorpholin-3-one (Rivaroxaban scaffold), the protocol changes slightly. The starting material is N-phenyl-N,O-bis(chloroacetyl)ethanolamine .

Workflow:

  • Start: N-phenyl-ethanolamine + Chloroacetyl Chloride (excess)

    
     N-phenyl-N,O-bis intermediate.
    
  • Cyclization: The N-phenyl group reduces the nucleophilicity of the amide, but the O-alkylation mechanism remains valid.

  • Conditions: Requires stronger heating (Reflux in Ethanol/KOH) compared to the unsubstituted analog.

References

  • Process for the preparation of 4-phenyl-3-morpholinone. Indian Patent IN276286.[5] (Describes the industrial hydrolysis/cyclization of chloroacetylated intermediates).

  • Method of preparing 3-morpholinone. CN Patent 105753804A. (Details the ethanolamine/chloroacetate cyclization route).

  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons, 2025. (Rivaroxaban intermediate synthesis).[10][8]

  • Morpholine as a privileged structure: A review. Molecules, 2026. (General reactivity and medicinal chemistry of morpholine scaffolds).

Sources

Bioconjugation techniques using bis-electrophilic reagents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific Bioconjugation via Disulfide Re-bridging

Introduction: The Shift to Structural Rigidity

In the development of Antibody-Drug Conjugates (ADCs) and therapeutic proteins, the era of stochastic conjugation—where payloads attach randomly to surface lysines—is ending. Heterogeneity leads to variable pharmacokinetics (PK) and therapeutic indices.

This guide details the application of bis-electrophilic reagents (specifically Bis-sulfones and Next-Generation Maleimides ). Unlike monovalent linkers that attach to a single cysteine, these reagents function as "molecular staples." They intercalate into reduced disulfide bonds, covalently re-connecting the two sulfur atoms with a rigid 3-carbon (bis-sulfone) or 2-carbon (maleimide) bridge.[1]

Key Advantages:

  • Homogeneity: Targets interchain disulfides (4 in IgG1), yielding a defined Drug-Antibody Ratio (DAR) of exactly 4.

  • Stability: Prevents the "retro-Michael" deconjugation pathway common in standard maleimides.

  • Structural Integrity: Maintains the covalent link between heavy and light chains, preventing thermal instability.

Mechanistic Principles

The core mechanism relies on a "Open-Close" strategy. Native disulfides are reduced to liberate free thiols (Open).[2][3] The bis-electrophile then reacts sequentially with both thiols (Close), locking the protein in its native conformation while installing the payload.

Mechanism of Action: Bis-sulfone Reagents

The reagent typically contains a latent electrophile. Upon exposure to physiological pH, it undergoes an elimination reaction to generate a reactive double bond (Michael acceptor).

  • Elimination: The reagent sheds a leaving group (e.g., sulfinic acid), forming a vinyl sulfone.

  • First Addition: The first protein thiol attacks the double bond.

  • Second Elimination/Addition: A second elimination occurs, allowing the second thiol to attack, completing the bridge.

BisSulfoneMechanism Native Native Antibody (S-S Bond) Reduced Reduced Antibody (SH  HS) Native->Reduced Reduction (TCEP/DTT) Intermediate Mono-Alkylated Intermediate Reduced->Intermediate Bis-sulfone Addition 1 Bridged Re-bridged Conjugate (S-Linker-S) Intermediate->Bridged Elimination & Addition 2

Figure 1: The "Open-Close" mechanism of disulfide re-bridging. The bis-electrophile restores the covalent link between protein chains.

Reagent Selection Guide

Choosing the right bis-electrophile is critical for stability and conjugation speed.

FeatureBis-sulfones (e.g., ThioBridge™) Dibromomaleimides (DBM) Standard Maleimides (Control)
Bridge Size 3-Carbon bridge (Flexible)2-Carbon bridge (Rigid)No bridge (Single attachment)
Mechanism Michael Addition-EliminationAddition-Elimination (Substitution)Michael Addition
Stability High (Irreversible)High (Post-hydrolysis)Moderate (Risk of exchange)
Reaction pH pH 7.5 – 8.2pH 6.0 – 8.0pH 6.5 – 7.5
Application ADCs requiring high plasma stabilityRapid conjugation & fluorescence quenchingGeneral labeling

Detailed Protocol: Bis-sulfone Conjugation of IgG1

Objective: Synthesize a site-specific ADC with DAR 4 using a Bis-sulfone-PEG-Payload reagent.

Materials Required
  • Antibody: Human IgG1 (e.g., Trastuzumab), >5 mg/mL in PBS.

  • Reagent: Bis-sulfone-PEG4-Payload (dissolved in DMSO).

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Avoid DTT if possible to skip desalting steps.

  • Buffers:

    • Conjugation Buffer: 50 mM Sodium Phosphate, 20 mM EDTA, pH 7.8.

    • Storage Buffer: PBS, pH 7.4.

Experimental Workflow

Step 1: Pre-Conjugation Buffer Exchange

  • Rationale: EDTA is mandatory to chelate divalent cations (

    
    , 
    
    
    
    ) that catalyze the re-oxidation of thiols back to disulfides before the reagent can act.
  • Action: Buffer exchange antibody into Conjugation Buffer using a Zeba Spin column (7K MWCO). Adjust concentration to 5 mg/mL (approx. 33 µM).

Step 2: Mild Reduction (The "Open" Phase)

  • Rationale: We need to reduce interchain disulfides without dismantling the non-covalent interactions holding the heavy/light chains together.

  • Action: Add 6.0 equivalents of TCEP to the antibody solution.

  • Incubation: 2 hours at 37°C.

  • Note: Unlike maleimides, bis-sulfones are often compatible with excess TCEP, but for highest purity, pass through a desalting column to remove TCEP if the specific bis-sulfone reagent is sensitive to reduction. Self-Validating Step: Check free thiol content using Ellman’s Reagent (DTNB) if optimizing. You should see ~8 free thiols per IgG.

Step 3: Bis-Alkylation (The "Close" Phase)

  • Action: Add 4.4 equivalents of Bis-sulfone reagent (1.1 eq per disulfide bond). Add slowly while swirling. Ensure DMSO concentration is <10% (v/v) to prevent protein precipitation.

  • Incubation: 4 hours at Room Temperature (22°C) or Overnight at 4°C.

  • Mechanism Check: The pH must be kept at 7.8. Lower pH (< 7.0) slows the elimination step required to activate the bis-sulfone.

Step 4: Purification

  • Action: Remove excess small molecule reagent using a desalting column (PD-10) or Tangential Flow Filtration (TFF) equilibrated with Storage Buffer.

Workflow Start Purified IgG1 (5 mg/mL) BufferEx Buffer Exchange (pH 7.8 + EDTA) Start->BufferEx Reduce Reduction (6 eq TCEP, 37°C, 2h) BufferEx->Reduce Conjugate Intercalation (4.4 eq Bis-sulfone, 4h) Reduce->Conjugate  Open Disulfides Purify Purification (TFF / Desalting) Conjugate->Purify  Re-bridge QC QC: SDS-PAGE & HIC Purify->QC

Figure 2: Step-by-step workflow for site-specific disulfide re-bridging.

Quality Control & Validation

To ensure scientific integrity, you must validate that re-bridging occurred and not just mono-alkylation (which leaves the bridge open).

A. SDS-PAGE (Non-Reducing)

This is the critical self-validating test .

  • Expected Result (Success): A single band at ~150 kDa. This proves the covalent bridge between Heavy (H) and Light (L) chains is restored.

  • Failure Mode: Bands at 75 kDa (Half-antibody), 50 kDa (Heavy chain), or 25 kDa (Light chain). This indicates the disulfides were reduced but not successfully re-bridged.

B. Hydrophobic Interaction Chromatography (HIC)
  • Purpose: Determine the DAR distribution.

  • Expected Result: A dominant peak corresponding to DAR 4. Bis-sulfones typically yield >80% DAR 4 species, whereas stochastic lysine conjugation yields a Gaussian distribution (DAR 0–8).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Precipitation during conjugation DMSO concentration too high or reagent hydrophobicity.Keep organic solvent <10%. Add reagent in multiple small aliquots.
"Laddering" on SDS-PAGE Incomplete re-bridging (Mono-alkylation).Increase pH to 8.0 to accelerate the elimination step. Increase incubation time.
High Aggregation (SEC) Over-reduction or protein unfolding.Reduce TCEP equivalents (try 4.0 eq). Ensure temperature during reduction does not exceed 37°C.
Low Conjugation Yield Oxidation of thiols before reagent addition.Crucial: Ensure EDTA is fresh and present in the reduction buffer. Degas buffers if necessary.

References

  • Godwin, A. et al. (2010). Nature Chemistry. "Phospholipid-mimicking reagents for the construction of protein–polymer conjugates." Link (Note: Foundational paper on bis-sulfone intercalation).

  • Schumacher, F. F. et al. (2011). Bioconjugate Chemistry. "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." Link

  • Badescu, G. et al. (2014).[4] Bioconjugate Chemistry. "Bridging Disulfides for Stable and Defined Antibody Drug Conjugates." Link

  • Morais, M. et al. (2017).[5][6] Organic & Biomolecular Chemistry. "Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation." Link

  • BenchChem Application Note. (2025). "Site-Specific Antibody Labeling Using Bis-sulfone-PEG4 Linkers." Link

Sources

Application Note: A Systematic Approach to Solvent Selection for 2-(2-Chloroacetamido)ethyl 2-chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an appropriate solvent is a critical first step in a vast array of chemical applications, from reaction chemistry to formulation and purification.[1][2] An optimal solvent system ensures the complete dissolution of the target compound, maintains its chemical stability, and is compatible with downstream processes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting a suitable solvent for 2-(2-Chloroacetamido)ethyl 2-chloroacetate. We will analyze the molecule's structural attributes to predict its solubility, present a systematic protocol for empirical solubility and stability testing, and offer guidance on interpreting the results to make an informed solvent choice.

Molecular Analysis of 2-(2-Chloroacetamido)ethyl 2-chloroacetate

A thorough understanding of the target molecule's structure is foundational to predicting its interaction with various solvents. The principle of "like dissolves like" remains a cornerstone of solubility science.

Chemical Structure:

  • IUPAC Name: 2-(2-Chloroacetamido)ethyl 2-chloroacetate

  • Molecular Formula: C₆H₈Cl₂NO₃

  • Key Functional Groups:

    • Amide (-CONH-): This group is highly polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Amide-containing compounds like 2-chloroacetamide are known to be soluble in water and polar organic solvents such as ethanol and acetone.[3][4][5]

    • Ester (-COO-): The ester group is polar and can act as a hydrogen bond acceptor. Simple esters like ethyl chloroacetate are miscible with alcohols and ethers but have limited solubility in water.[6][7]

    • Chloroalkane (C-Cl): The two chloro- substituents increase the molecule's molecular weight and add polar C-Cl bonds.

    • Ethyl Linker (-CH₂-CH₂-): This provides a degree of non-polar character to the molecule.

Predicted Solubility Profile: Based on its composite structure, 2-(2-Chloroacetamido)ethyl 2-chloroacetate is predicted to be a polar molecule. The presence of both hydrogen bond donor and acceptor sites, coupled with two polar functionalities (amide and ester), suggests that it will be most soluble in polar solvents. However, the dual chloro- groups and the ethyl backbone may limit its solubility in highly aqueous systems compared to simpler amides. Therefore, polar aprotic and polar protic organic solvents are the most promising candidates.

Theoretical Framework for Solvent Selection

A systematic approach to solvent selection involves considering various physicochemical properties that govern solute-solvent interactions.[8] For pharmaceutical applications, safety, environmental impact, and regulatory acceptance are also paramount.[2][9][10]

Key Solvent Parameters:

  • Polarity Index (P'): An empirical measure of a solvent's relative polarity. Solvents are ranked on a scale, with water being highly polar (10.2) and non-polar solvents like hexane having a low value (0.1).[11]

  • Dielectric Constant (ε): A measure of a solvent's ability to separate ions, which correlates with its general polarity.

  • Hydrogen Bonding Capability: Solvents can be classified as:

    • Protic: Capable of donating hydrogen bonds (e.g., water, alcohols).

    • Aprotic: Not capable of donating hydrogen bonds (e.g., acetone, DMSO, ethyl acetate).

The workflow for selecting a solvent should be a multi-step, decision-driven process, as illustrated below.

Solvent_Selection_Workflow start_node start_node process_node process_node decision_node decision_node io_node io_node end_node end_node A Define Application (e.g., Reaction, Formulation, Analysis) B Predict Solubility (Analyze Molecular Structure) A->B C Select Candidate Solvents (Polar, Aprotic, Protic, etc.) B->C D Protocol 1: Qualitative Solubility Screening C->D E Soluble? D->E F Protocol 2: Quantitative Solubility Measurement E->F Yes K Discard & Re-evaluate E->K No G Protocol 3: Stability Assessment (HPLC/TLC) F->G H Stable? G->H I Review Application Constraints (Toxicity, BP, Cost, ICH Limits) H->I Yes H->K No J Final Solvent Selection I->J K->C

Caption: Systematic workflow for solvent selection.

Experimental Protocols

Safety Precaution: 2-(2-Chloroacetamido)ethyl 2-chloroacetate contains chloroacetamide and chloroacetate moieties. Related compounds are known to be toxic and irritating.[6] Always handle the compound and solvents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly identify promising candidate solvents.

Materials:

  • 2-(2-Chloroacetamido)ethyl 2-chloroacetate

  • Vials (2 mL) with caps

  • Vortex mixer

  • Selection of candidate solvents (see Table 1)

Procedure:

  • Weigh approximately 5 mg of 2-(2-Chloroacetamido)ethyl 2-chloroacetate into a clean, dry 2 mL vial.

  • Add 100 µL of the first candidate solvent to the vial.

  • Cap the vial and vortex for 30 seconds at room temperature.

  • Visually inspect for dissolution. If the solid is fully dissolved, record as "Freely Soluble."

  • If not fully dissolved, add another 400 µL of the solvent (total volume 500 µL).

  • Vortex for 1 minute. Observe. If dissolved, record as "Soluble."

  • If not fully dissolved, add another 500 µL of the solvent (total volume 1.0 mL).

  • Vortex for 1 minute. Observe. If dissolved, record as "Sparingly Soluble."

  • If solid remains, record as "Insoluble."

  • Repeat steps 1-9 for each solvent listed in Table 1.

Table 1: Candidate Solvents for Screening

Solvent ClassSolvent NamePolarity Index (P')[11]Expected Outcome Rationale
Non-Polar Hexane0.1Unlikely to be effective due to the high polarity of the amide and ester groups.
Toluene2.4May show slight solubility due to the aromatic ring's interaction with the molecule's backbone.
Polar Aprotic Dichloromethane (DCM)3.1Promising. Often effective for moderately polar compounds.
Ethyl Acetate (EtOAc)4.4Promising. Shares an ester functional group, potentially aiding interaction.
Acetone5.1Very Promising. Solubilizes a wide range of polar compounds, including chloroacetamides.[3]
Acetonitrile (ACN)5.8Very Promising. Highly polar, suitable for many pharmaceutical compounds.
Dimethylformamide (DMF)6.4Highly Promising. Excellent solvent for amides.
Dimethyl Sulfoxide (DMSO)7.2Highly Promising. A powerful, highly polar solvent capable of dissolving many compounds.
Polar Protic Isopropanol (IPA)3.9Promising. Can engage in hydrogen bonding.
Ethanol (EtOH)4.3Very Promising. Known to dissolve chloroacetamides and esters.[3]
Methanol (MeOH)5.1Very Promising. Similar to ethanol but more polar.
Water10.2May be sparingly soluble due to the polar groups, but limited by the organic backbone.[5]
Protocol 2: Quantitative Solubility Determination

Objective: To determine the precise solubility (e.g., in mg/mL) in the most promising solvents identified in Protocol 1.

Methodology: Gravimetric Analysis

  • Select the top 3-5 "Freely Soluble" or "Soluble" candidates from Protocol 1.

  • Add an excess amount of 2-(2-Chloroacetamido)ethyl 2-chloroacetate (e.g., 100 mg) to a vial containing a known volume of solvent (e.g., 1.0 mL).

  • Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, allow any undissolved solid to settle.

  • Carefully transfer a known volume of the supernatant (e.g., 0.5 mL) to a pre-weighed, dry vial. Avoid transferring any solid.

  • Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a moderate temperature.

  • Weigh the vial containing the dried solute.

  • Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

Protocol 3: Chemical Stability Assessment

Objective: To ensure the compound does not degrade in the chosen solvent over time. The ester and chloro- groups are potentially reactive. Esters can hydrolyze, especially in the presence of water or alcohols (transesterification).[7][12]

Methodology: HPLC or TLC Monitoring

  • Prepare a stock solution of the compound in a promising solvent at a known concentration (e.g., 5 mg/mL).

  • Immediately analyze the "Time 0" sample via HPLC or TLC to establish a baseline purity profile.

    • For TLC: Spot the solution on a silica plate and develop with an appropriate mobile phase (e.g., 50:50 Ethyl Acetate:Hexane). Visualize under UV light and note the primary spot's Rf value and the absence of degradation products.

    • For HPLC: Inject the solution and record the chromatogram, noting the retention time and peak area of the main compound.

  • Store the stock solution at the intended experimental temperature (e.g., room temperature).

  • Re-analyze the solution at set time points (e.g., 1, 4, 8, and 24 hours).

  • Compare the chromatograms or TLC plates over time. The solvent is considered suitable if there is no significant change in the purity profile (i.e., no new peaks/spots appear, and the primary peak area/spot intensity remains constant).

Data Interpretation and Final Selection

The ideal solvent will exhibit the following characteristics:

  • High Solubility: Achieves the desired concentration with ease.

  • Chemical Inertness: Does not cause degradation of the compound within the experimental timeframe.

  • Application Compatibility: Possesses physical properties (e.g., boiling point, viscosity) suitable for the downstream application. For example, a lower boiling point is preferable for easy removal, while a higher boiling point may be required for high-temperature reactions.

  • Safety and Environmental Profile: Conforms to institutional and regulatory guidelines (e.g., ICH limits for residual solvents in pharmaceutical products).[10] Solvents like DMF are highly effective but are often flagged for toxicity and environmental concerns, requiring careful consideration of alternatives.[9]

By systematically applying these protocols, a researcher can confidently select a solvent that ensures the integrity and success of their experimental work with 2-(2-Chloroacetamido)ethyl 2-chloroacetate.

References

  • Title: 2-Chloroacetamide - Solubility of Things Source: Vertex AI Search URL
  • Title: Solvent selection for pharmaceuticals Source: ResearchGate URL: [Link]

  • Title: Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review Source: MDPI URL: [Link]

  • Title: Chloroacetamide - Sciencemadness Wiki Source: Sciencemadness Wiki URL: [Link]

  • Title: ICSC 1081 - ETHYL CHLOROACETATE Source: International Chemical Safety Cards URL: [Link]

  • Title: Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes Source: Organic Process Research & Development URL: [Link]

  • Title: Understanding the Role of Solvents in Pharmaceutical Manufacturing Source: Coastview Solvents URL: [Link]

  • Title: Safety Data Sheet: Ethyl chloroacetate Source: Carl ROTH URL: [Link]

  • Title: What Factors Are Taken Into Consideration When Selecting a Solvent? Source: ACS Green Chemistry Institute URL: [Link]

  • Title: chloroacetamide - ChemBK Source: ChemBK URL: [Link]

  • Title: ethyl chloroacetate, 105-39-5 Source: The Good Scents Company URL: [Link]

  • Title: Ethyl chloroacetate | C4H7ClO2 | CID 7751 Source: PubChem URL: [Link]

  • Title: Ethyl 2-chloroacetoacetate - Solubility of Things Source: Solubility of Things URL: [Link]

  • Title: Chloroacetamide | ClCH2CONH2 | CID 6580 Source: PubChem URL: [Link]

  • Title: Polarity Index Source: Burdick & Jackson URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Enhancing the Solubility of 2-(2-Chloroacetamido)ethyl 2-chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Chloroacetamido)ethyl 2-chloroacetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound during their experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these obstacles and ensure the success of your research.

Introduction: Understanding the Solubility Challenge

2-(2-Chloroacetamido)ethyl 2-chloroacetate is a molecule that, due to its chemical structure containing both ester and chloroacetamide functional groups, may exhibit limited aqueous solubility. Poor solubility can lead to a host of experimental issues, including inaccurate quantification, precipitation in assays, low bioavailability in cellular and in vivo studies, and overall irreproducible results[1]. This guide will walk you through a systematic approach to understanding and improving the solubility of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving 2-(2-Chloroacetamido)ethyl 2-chloroacetate in my aqueous buffer. What are the first steps I should take?

A1: When initially encountering solubility issues, it's crucial to start with the simplest and most direct methods. First, ensure that you are using a high-purity solvent and that your starting material is a fine powder to maximize the surface area for dissolution. Gentle heating and agitation (stirring or vortexing) can also be beneficial. However, given that the compound is shipped under cold-chain conditions, prolonged exposure to high temperatures should be avoided to prevent potential degradation[2]. A study on the effect of temperature on the aqueous solubility of organic solids suggests that for many compounds, solubility increases exponentially with temperature[3][4]. A modest increase in temperature (e.g., to 37°C) might be a good starting point.

Q2: My compound is still not dissolving. What are the next steps?

A2: If basic methods fail, the next logical step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that can significantly increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system[5][6][7]. Common co-solvents used in pharmaceutical development include dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol (PG)[8][][10]. It is advisable to start with a small percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase the concentration until the compound dissolves. Be mindful that high concentrations of organic solvents can be toxic to cells, so it's essential to determine the maximum tolerable concentration for your specific experimental system.

Q3: Can I use pH adjustment to improve the solubility of 2-(2-Chloroacetamido)ethyl 2-chloroacetate?

A3: Adjusting the pH is a common and effective technique for ionizable drugs[][11][12]. However, 2-(2-Chloroacetamido)ethyl 2-chloroacetate does not have strongly acidic or basic functional groups that are readily ionizable within a typical physiological pH range. The amide proton is very weakly acidic, and the ester groups are not ionizable. Therefore, pH adjustment is unlikely to produce a significant improvement in solubility for this particular compound.

Q4: I'm concerned about the potential for my compound to precipitate out of solution during my experiment. How can I prevent this?

A4: Precipitation can be a significant issue, especially when a stock solution in a high concentration of organic solvent is diluted into an aqueous buffer. To mitigate this, consider the following:

  • Use the lowest effective concentration of co-solvent.

  • Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This helps to avoid localized high concentrations of the compound that can lead to precipitation.

  • Consider the use of surfactants. Surfactants, such as Tween-20 or Pluronic F-68, can form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility and preventing precipitation[1][8][13].

Q5: Are there more advanced techniques I can use if co-solvents and surfactants are not sufficient or are incompatible with my experimental system?

A5: Yes, several advanced formulation strategies can be employed for poorly soluble compounds:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in aqueous solutions[8][14][15].

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be very effective[16][17][18]. These formulations consist of oils, surfactants, and co-solvents that form a microemulsion upon gentle agitation in an aqueous medium.

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the solid drug, which can lead to a faster dissolution rate[8][14][18].

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution(s)
Compound precipitates upon addition to aqueous buffer. The compound's solubility limit in the final buffer is exceeded. High concentration of organic solvent in the stock solution.Decrease the final concentration of the compound. Add the stock solution dropwise while vigorously stirring. Consider using a surfactant to maintain solubility.
Inconsistent results between experiments. Incomplete dissolution of the compound leading to variations in the actual concentration.Ensure the compound is fully dissolved in the stock solution before use. Visually inspect for any particulate matter. Prepare fresh stock solutions regularly.
Observed cellular toxicity at the effective concentration. The concentration of the co-solvent used is too high. The compound itself is toxic at that concentration.Perform a dose-response curve for the co-solvent alone to determine its toxicity threshold. If the compound is toxic, it may not be a viable candidate for the intended application.
The compound appears to degrade in solution over time. The compound may be unstable in the chosen solvent or at the storage temperature.Store stock solutions at -20°C or -80°C. Prepare fresh dilutions for each experiment. Investigate the stability of the compound in different solvent systems.

Experimental Protocols

Protocol 1: Co-solvent Solubility Screen

This protocol outlines a method for systematically screening different co-solvents to determine the optimal conditions for dissolving 2-(2-Chloroacetamido)ethyl 2-chloroacetate.

Materials:

  • 2-(2-Chloroacetamido)ethyl 2-chloroacetate

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare Stock Solutions: Prepare a 10 mM stock solution of 2-(2-Chloroacetamido)ethyl 2-chloroacetate in 100% DMSO.

  • Prepare Co-solvent Mixtures: In separate tubes, prepare serial dilutions of each co-solvent (DMSO, EtOH, PEG 400, PG) in PBS to achieve final concentrations of 50%, 25%, 10%, 5%, and 1% (v/v).

  • Compound Addition: Add the 10 mM stock solution of the compound to each co-solvent mixture to achieve a final compound concentration of 100 µM.

  • Incubation: Seal the plate and shake for 2 hours at room temperature.

  • Visual Inspection: Visually inspect each well for any signs of precipitation.

  • Turbidity Measurement: Measure the absorbance (turbidity) of each well at 620 nm using a plate reader. Higher absorbance indicates greater precipitation.

  • Analysis: Identify the co-solvent and concentration that provides the best solubility with the lowest turbidity.

Protocol 2: Preparation of an Amorphous Solid Dispersion

This protocol describes a method for preparing an amorphous solid dispersion (ASD) to potentially enhance the solubility and dissolution rate of the compound.

Materials:

  • 2-(2-Chloroacetamido)ethyl 2-chloroacetate

  • Polyvinylpyrrolidone (PVP) or other suitable polymer

  • Dichloromethane (DCM) or other suitable volatile solvent

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both 2-(2-Chloroacetamido)ethyl 2-chloroacetate and the polymer (e.g., PVP) in a suitable volatile solvent like DCM. A typical drug-to-polymer ratio to start with is 1:9 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film.

  • Drying: Dry the film under vacuum at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Characterization: The resulting solid is the amorphous solid dispersion. Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.

  • Dissolution Testing: Evaluate the dissolution profile of the ASD in your desired aqueous buffer compared to the crystalline form of the compound.

Visualization of Solubility Enhancement Workflow

The following diagram illustrates a general workflow for troubleshooting and improving the solubility of a poorly soluble compound like 2-(2-Chloroacetamido)ethyl 2-chloroacetate.

Solubility_Workflow start Start: Poorly Soluble Compound initial_steps Initial Steps: - Use fine powder - Agitation (vortex/stir) - Gentle warming (e.g., 37°C) start->initial_steps check1 Is solubility sufficient? initial_steps->check1 cosolvent Co-solvent Screen: - DMSO, Ethanol, PEG 400 - Start with low % (v/v) check1->cosolvent No end End: Optimized Solubility check1->end Yes check2 Is solubility sufficient? cosolvent->check2 surfactant Add Surfactant: - Tween-20, Pluronic F-68 - Low concentrations check2->surfactant No check2->end Yes check3 Is solubility sufficient? surfactant->check3 advanced Advanced Techniques: - Cyclodextrin Complexation - Lipid-Based Formulations - Particle Size Reduction check3->advanced No check3->end Yes advanced->end fail Re-evaluate Compound/Experiment advanced->fail

Caption: A decision-making workflow for improving compound solubility.

The following decision tree provides a more detailed guide for selecting an appropriate solubility enhancement strategy.

Decision_Tree start Initial Solubility Assessment low_sol Low Aqueous Solubility start->low_sol < 10 µM in buffer acceptable_sol Acceptable Solubility (Proceed with caution) start->acceptable_sol >= 10 µM in buffer cosolvent_needed Is a co-solvent system acceptable for the assay? low_sol->cosolvent_needed use_cosolvent Optimize co-solvent (e.g., DMSO, Ethanol) cosolvent_needed->use_cosolvent Yes advanced_methods Explore advanced methods cosolvent_needed->advanced_methods No surfactant_ok Is a surfactant acceptable? advanced_methods->surfactant_ok use_surfactant Use surfactants (e.g., Tween-20) surfactant_ok->use_surfactant Yes other_options Consider: - Cyclodextrins - Lipid formulations - Amorphous solid dispersions surfactant_ok->other_options No

Caption: A decision tree for selecting a solubility enhancement strategy.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). American Chemical Society. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). ACS Publications. [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (n.d.). ResearchGate. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). ResearchGate. [Link]

  • Solubility Enhancement of Drugs. (2022). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • 13.4: Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts. [Link]

  • Co-solvent: Significance and symbolism. (2025). ScienceDirect. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. [Link]

  • Enhancement of Solubility: A Pharmaceutical Overview. (n.d.). Scholars Research Library. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC. [Link]

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Technical Support Center: Minimizing Side Reactions in Chloroacetamide Cross-linking

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimizing Specificity and Yield in CAA Alkylation

Introduction: The "Cleaner" Alternative?

Welcome to the technical support hub. You are likely here because you have switched from Iodoacetamide (IAA) to Chloroacetamide (CAA) to avoid iodine-specific artifacts (such as the ubiquitination mimic or tyrosine iodination), but you are now facing a new set of challenges: incomplete alkylation or unexpected off-target modifications .

While CAA is widely regarded as the superior alkylating agent for modern proteomics (particularly in ubiquitination studies), its reaction kinetics differ significantly from IAA. CAA is a "harder" electrophile with a poorer leaving group (Chloride vs. Iodide). This means it reacts slower, requiring optimized thermodynamics to drive the reaction to completion without triggering the side reactions you are trying to avoid.

This guide deconstructs the chemistry to help you troubleshoot your specific experimental failure points.

Module 1: The Mechanism & The Selectivity Window

To fix the protocol, you must understand the competition. The reaction is a nucleophilic substitution (


). Your goal is to favor the attack by the Cysteine thiolate (

) while suppressing attack by the

-amino group of Lysine (

) or the imidazole of Histidine.
The Critical Variable: pH vs. pKa
  • Cysteine pKa: ~8.3 (varies by local environment).

  • Lysine pKa: ~10.5.

  • N-Terminus pKa: ~8.0.

The Sweet Spot: You must maintain a pH between 7.5 and 8.0 .

  • Below 7.0: Cysteine alkylation becomes sluggish (too much

    
    , not enough 
    
    
    
    ).
  • Above 8.5: You deprotonate Lysines and N-termini, making them nucleophilic enough to attack the CAA, leading to "over-alkylation" (+57.02 Da shifts on non-Cys residues).

Visualizing the Selectivity

ReactionKinetics CAA Chloroacetamide (Electrophile) Product_Cys S-Carbamidomethyl Cysteine (Desired) CAA->Product_Cys Product_Lys N-Carbamidomethyl Lysine (Artifact) CAA->Product_Lys Cys Cysteine Thiol (Target) Cys->Product_Cys Fast (S_N2) Lys Lysine/N-term (Off-Target) Lys->Product_Lys Slow pH_Low pH < 7.0 (Slow Reaction) pH_Opt pH 7.5 - 8.0 (Optimal Window) pH_Opt->Cys Promotes Thiolate pH_High pH > 8.5 (Loss of Specificity) pH_High->Lys Deprotonates Amine

Figure 1: Reaction kinetics dependency on pH. Specificity is achieved by exploiting the pKa difference between Cysteine and Lysine.

Module 2: Troubleshooting Guide

Identify your symptom below to find the root cause and solution.

Symptom A: High "Over-Alkylation" (N-term, Lys, His)

Diagnosis:[1] You are seeing +57.0215 Da modifications on residues other than Cysteine. Context: This mimics the mass shift of the di-Glycine ubiquitin remnant on Lysine (+114 Da vs 2x +57 Da), confusing search algorithms.

Potential CauseThe "Why"Corrective Action
pH > 8.5 High pH deprotonates Lys/His, increasing their nucleophilicity.[2]Buffer Check: Ensure your buffer (HEPES/TEAB) is pH 7.5–8.0 at the reaction temperature. Tris pH drops as temp rises; HEPES is more stable.
Excess Reagent Mass action law drives low-probability side reactions.Stoichiometry: Do not exceed 50 mM CAA. A ratio of 10–20 mM is usually sufficient for standard lysates.
Reaction Time CAA is slow; leaving it overnight increases off-target hits.Limit Time: Incubate 20–30 mins at 37°C or <1 hour at RT. Do not incubate overnight.
Symptom B: Incomplete Alkylation (Free Thiols)

Diagnosis: Scrambled disulfides or detection of unmodified Cysteines in MS data.

Potential CauseThe "Why"Corrective Action
Old Reductant TCEP/DTT oxidizes in air. If reduction fails, alkylation fails.Fresh Prep: Always prepare TCEP/DTT fresh. Do not use frozen aliquots >1 month old.
Low Temp/Conc CAA is less reactive than IAA (Cl is a worse leaving group than I).Boost Energy: Unlike IAA (RT/Dark), CAA often benefits from 37°C incubation to drive completion.
Incompatible Buffer High Urea (>2M) can carbamylate proteins if heated, confusing the data.Protocol: If using Urea, keep temp <37°C. If using SDS/Sdc, higher temps are safe.

Module 3: The "Golden Standard" Protocol

This protocol is designed for high-sensitivity proteomics (e.g., HeLa lysate digestion). It balances the slower kinetics of CAA with the need for high specificity.

Reagents
  • Reduction Buffer: 10 mM TCEP (Tris(2-carboxyethyl)phosphine).

  • Alkylation Buffer: 40 mM CAA (2-Chloroacetamide).

  • Digestion Buffer: 50 mM HEPES or TEAB, pH 8.0.

Step-by-Step Workflow
  • Lysis & Denaturation:

    • Lyse cells in 50 mM HEPES (pH 8.0) containing 1-2% SDC (Sodium Deoxycholate) or 8M Urea.

    • Note: Avoid Tris if possible to prevent N-terminal modification, though at pH 8.0 Tris is generally acceptable.

  • Simultaneous Reduction & Alkylation (The "One-Pot" Method):

    • Why: Unlike IAA, CAA is compatible with TCEP. You can add them together to prevent disulfides from reforming before the alkylating agent finds them.

    • Add TCEP to final conc. 10 mM .

    • Add CAA to final conc. 40 mM .

    • Critical: Check pH is 7.5–8.0.

  • Incubation:

    • Option A ( Rapid/Robust ): Heat to 95°C for 5 minutes .

      • Condition: Only if using SDC/SDS. DO NOT do this with Urea (causes carbamylation).

    • Option B (Standard/Safe): Incubate at 37°C for 20–30 minutes in the dark.

      • Condition: Safe for Urea-based buffers.

  • Quenching (Optional but Recommended):

    • Add L-Cysteine or DTT (final 10-20 mM) to scavenge excess CAA.

    • Why: Prevents alkylation of the trypsin enzyme or over-alkylation during digestion.

Workflow Logic Diagram

ProtocolFlow Start Protein Lysate Check_Denaturant Check Denaturant Start->Check_Denaturant Urea Buffer: Urea Check_Denaturant->Urea Urea Present SDC Buffer: SDC/SDS Check_Denaturant->SDC SDC/SDS Only Add_Reagents Add 10mM TCEP + 40mM CAA (pH 8.0) Urea->Add_Reagents SDC->Add_Reagents Incubate_37 Incubate 37°C 30 mins Add_Reagents->Incubate_37 Urea Pathway (Avoid Carbamylation) Incubate_95 Incubate 95°C 5 mins Add_Reagents->Incubate_95 SDC Pathway (Rapid Kinetics) Quench Quench with DTT/Cys Incubate_37->Quench Incubate_95->Quench Digestion Proceed to Trypsin Digestion Quench->Digestion

Figure 2: Decision tree for alkylation temperature based on denaturation buffer to minimize side reactions.

FAQ: Frequently Asked Questions

Q: Why choose CAA over IAA if CAA requires higher temperatures? A: IAA is notorious for creating iodine-containing artifacts. It can iodinate Tyrosine and, critically, induce Methionine-to-Isothreonine conversion, which mimics genomic mutations.[3] CAA avoids these specific issues, making it the standard for ubiquitination studies (Nielsen et al., 2008).

Q: I see Methionine Oxidation in my CAA samples. Is the reagent bad? A: Not necessarily. While CAA is "cleaner" regarding iodine artifacts, some studies suggest it can lead to higher Methionine sulfoxide formation compared to IAA if not handled correctly. To minimize this, ensure your buffers are degassed, use high-purity reagents, and avoid over-incubation at high temperatures.

Q: Can I use Tris buffer with CAA? A: Yes, but with caution. Tris contains a primary amine. At high pH (>8.5) and high temperatures, Tris can compete with the protein for the alkylating agent, effectively lowering the effective concentration of CAA. HEPES or TEAB (tertiary amines) are chemically safer choices.

Q: Do I really need to protect CAA from light? A: IAA is highly light-sensitive (generating iodine free radicals). CAA is significantly more stable in light. However, "in the dark" is a standard laboratory habit that costs nothing and protects against any trace instability or other light-sensitive components in your lysis buffer.

References

  • Nielsen, M. L., et al. (2008).[4][5] Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry.[4][5] Nature Methods.[4][5]

    • Core Citation: Establishes the artifactual alkylation of Lysine by IAA and proposes CAA as the superior alternative for ubiquitin
  • Muller, J., & Winter, D. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research.

    • Core Citation: Provides a systematic comparison of side reactions, highlighting the trade-off between iodine artifacts (IAA)
  • Kulak, N. A., et al. (2014). Minimal, encapsulated proteomic-sample processing applied to copy-number estimation in eukaryotic cells. Nature Methods.[4][5]

    • Core Citation: Describes the "in-StageTip" (iST)

Sources

Technical Support Center: Handling the Moisture Sensitivity of Chloroacetate Ester Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for chloroacetate ester reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile reagents in their synthetic workflows. Chloroacetate esters are valuable building blocks, but their efficacy is highly dependent on the stringent exclusion of moisture. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the success of your experiments.

The Root of the Issue: Why Chloroacetate Esters are Moisture-Sensitive

Chloroacetate esters are susceptible to hydrolysis, a chemical reaction where water cleaves the ester bond, yielding chloroacetic acid and the corresponding alcohol.[1] This degradation pathway is often catalyzed by acidic or basic conditions.[1] The presence of even trace amounts of water in your reaction can lead to the formation of these impurities, which can significantly impact reaction yields, product purity, and in the context of drug development, introduce potential toxicological concerns.

The mechanism of hydrolysis involves the nucleophilic attack of water on the carbonyl carbon of the ester.[2] The presence of the electron-withdrawing chlorine atom on the alpha-carbon increases the electrophilicity of the carbonyl carbon, making it more susceptible to this attack compared to non-halogenated esters.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of chloroacetate ester degradation due to moisture?

A: While early-stage degradation may not be visually apparent, significant hydrolysis can lead to a change in the physical state of the reagent, such as cloudiness or the formation of a precipitate (chloroacetic acid). A pungent, acidic odor may also become more noticeable. However, relying on visual cues is not a reliable method for quality control. It is always best to assume that the reagent is moisture-sensitive and handle it accordingly from the moment it is received.

Q2: How can I quantitatively determine the extent of hydrolysis in my chloroacetate ester reagent?

A: Several analytical techniques can be employed to assess the purity of your reagent. Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) is a robust method for separating and quantifying the chloroacetate ester from its hydrolysis products, chloroacetic acid and the corresponding alcohol.[3] Additionally, spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor the degradation by observing changes in the characteristic peaks of the ester and the appearance of peaks corresponding to the hydroxyl group of the alcohol and carboxylic acid.[4]

Q3: I suspect my solvent is contaminated with water. What are the best practices for drying solvents for use with chloroacetate esters?

A: Using anhydrous solvents is critical. Many common organic solvents can be dried using desiccants.[5] For solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile, activated molecular sieves (3Å or 4Å) are highly effective.[6] It is recommended to allow the solvent to stand over the sieves for at least 24-48 hours.[6] For some solvents, distillation from a suitable drying agent (e.g., calcium hydride for DCM) may be necessary to achieve the required level of dryness.[6] Always consult a reliable reference for the appropriate drying agent and procedure for your specific solvent to avoid unwanted side reactions.[5][7]

Q4: What is the difference between using a glovebox and a Schlenk line for handling chloroacetate esters?

A: Both a glovebox and a Schlenk line are designed to provide an inert atmosphere, typically of nitrogen or argon, to exclude moisture and oxygen.[8]

  • Glovebox: A sealed chamber with integrated gloves that allows for the manipulation of reagents in a continuously purified inert atmosphere. Gloveboxes are ideal for weighing out solid reagents and for procedures that are difficult to perform in sealed glassware.[8]

  • Schlenk Line: A dual-manifold apparatus that allows for the evacuation of air from glassware and backfilling with an inert gas.[8] This technique is highly versatile for conducting reactions, filtrations, and transfers under an inert atmosphere.[9]

The choice between the two depends on the scale of the reaction and the specific manipulations required. For routine, small-scale reactions, a well-maintained Schlenk line is often sufficient. For handling larger quantities or for particularly sensitive operations, a glovebox is preferred.

Troubleshooting Guides

Scenario 1: Low or No Product Yield in an Acylation Reaction

You are performing an acylation reaction using a chloroacetate ester and observe a low or no yield of your desired product.

Troubleshooting Steps:

  • Verify Reagent Integrity:

    • Action: Analyze a small sample of the chloroacetate ester reagent by GC or NMR to confirm its purity and check for the presence of chloroacetic acid.

    • Rationale: If the reagent has significantly hydrolyzed, the concentration of the active ester is lower than anticipated, leading to reduced product formation.

  • Ensure Anhydrous Conditions:

    • Action: Review your experimental setup. Was all glassware thoroughly dried (oven-dried or flame-dried)?[9][10] Were anhydrous solvents used? Was the reaction performed under a positive pressure of an inert gas (nitrogen or argon)?[9][11]

    • Rationale: Any introduction of moisture can consume the chloroacetate ester through hydrolysis, making it unavailable for the desired acylation reaction.

  • Check for Competing Reactions:

    • Action: Analyze the crude reaction mixture for the presence of chloroacetic acid and the alcohol corresponding to your ester.

    • Rationale: The presence of these byproducts is a strong indicator that hydrolysis is the primary competing reaction.

Scenario 2: Inconsistent Reaction Results

You are running the same reaction on different days and obtaining inconsistent yields.

Troubleshooting Steps:

  • Evaluate Reagent Storage:

    • Action: How is the chloroacetate ester being stored? Is the container properly sealed after each use? Are you using a fresh bottle or one that has been opened multiple times?

    • Rationale: Repeated exposure to the laboratory atmosphere can lead to gradual moisture absorption by the reagent. Consider aliquoting the reagent into smaller, single-use containers under an inert atmosphere. Many moisture-sensitive reagents are supplied in Sure/Seal™ bottles, which are designed for dispensing via syringe while maintaining an inert atmosphere.[9][12]

  • Standardize Your Anhydrous Technique:

    • Action: Develop and adhere to a strict standard operating procedure (SOP) for setting up anhydrous reactions. This should include details on glassware drying, solvent handling, and inert gas purging techniques.[13]

    • Rationale: Minor variations in technique, such as the duration of purging with inert gas or the method of transferring reagents, can introduce varying amounts of moisture, leading to inconsistent results.

  • Monitor Laboratory Environment:

    • Action: Be mindful of the ambient humidity in the laboratory. High-humidity days can pose a greater challenge to maintaining anhydrous conditions.

    • Rationale: While a well-executed inert atmosphere technique should mitigate this, extreme ambient conditions can increase the risk of moisture contamination.

Experimental Protocols

Protocol 1: Setting up a Reaction Under an Inert Atmosphere (Nitrogen Balloon Technique)

This protocol outlines a standard procedure for establishing an inert atmosphere in a reaction flask, suitable for many applications involving chloroacetate esters.[13][14]

Materials:

  • Round-bottom flask with a stir bar

  • Rubber septum

  • Nitrogen gas cylinder with a regulator

  • Balloon

  • Needles and syringe

  • Schlenk line or vacuum/nitrogen manifold (optional, but recommended)

Procedure:

  • Drying Glassware: Oven-dry all glassware at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use.[9][10]

  • Assembly: Assemble the hot glassware and seal the reaction flask with a rubber septum. Allow the flask to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Inert Gas Purge:

    • Insert a needle connected to a nitrogen line through the septum.

    • Insert a second "exit" needle to allow for the displacement of air.

    • Flush the flask with a gentle stream of nitrogen for 5-10 minutes.[14]

    • Alternatively, evacuate the flask using a Schlenk line and backfill with nitrogen. Repeat this cycle three times.[13]

  • Maintaining Positive Pressure: Remove the exit needle first, then the nitrogen inlet needle. Puncture the septum with a needle attached to a balloon filled with nitrogen. This will maintain a slight positive pressure of nitrogen throughout the reaction.[13]

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe.[9][15] Solid reagents should be added under a positive flow of nitrogen (if not using a glovebox).

Protocol 2: Transfer of Moisture-Sensitive Liquid Reagents

This protocol describes the safe and effective transfer of liquid chloroacetate esters using a syringe.[9]

Materials:

  • Sure/Seal™ bottle of chloroacetate ester

  • Dry, gas-tight syringe

  • Long needle (to reach the liquid level without tipping the bottle)

  • Nitrogen line

Procedure:

  • Prepare the Syringe: Dry the syringe and needle in an oven and allow to cool in a desiccator.

  • Purge the Syringe: Flush the syringe with dry nitrogen several times by drawing nitrogen into the syringe and expelling it.

  • Pressurize the Reagent Bottle: Puncture the septum of the Sure/Seal™ bottle with a needle connected to a nitrogen line to create a slight positive pressure.

  • Withdraw the Reagent: Insert the needle of the purged syringe through the septum and into the liquid. Slowly draw the desired volume of the reagent into the syringe.

  • Remove Excess Gas: Invert the syringe and carefully push the plunger to expel any gas bubbles.

  • Transfer to Reaction Flask: Immediately transfer the reagent to the reaction flask by piercing the septum and slowly dispensing the liquid.

Data Presentation

Table 1: Recommended Drying Agents for Common Solvents

SolventPrimary Drying AgentNotes
Tetrahydrofuran (THF)Activated 3Å Molecular SievesCan also be distilled from sodium/benzophenone.
Dichloromethane (DCM)Calcium Hydride (CaH₂)Stir overnight and distill.
Acetonitrile (MeCN)Calcium Hydride (CaH₂)Stir for 24 hours and distill.
TolueneSodiumDistill from sodium wire.
N,N-Dimethylformamide (DMF)Activated 4Å Molecular SievesStore over sieves. Can be distilled under reduced pressure.

This table provides general recommendations. Always consult safety data sheets and chemical compatibility charts before selecting a drying agent.[5][7]

Visualizations

Diagram 1: Hydrolysis of a Chloroacetate Ester

Hydrolysis Ester R-O-C(=O)-CH₂Cl (Chloroacetate Ester) Acid HO-C(=O)-CH₂Cl (Chloroacetic Acid) Ester->Acid Hydrolysis Alcohol R-OH (Alcohol) Ester->Alcohol Water H₂O (Water)

Caption: The hydrolysis pathway of a generic chloroacetate ester.

Diagram 2: Workflow for Anhydrous Reaction Setup

Anhydrous_Workflow A 1. Dry Glassware (Oven or Flame-Dry) B 2. Assemble Hot & Cool Under Inert Gas A->B C 3. Purge with N₂/Ar (3x Vacuum/Backfill) B->C D 4. Maintain Positive Pressure (N₂ Balloon) C->D E 5. Add Anhydrous Solvents (via Syringe) D->E F 6. Add Chloroacetate Ester (via Syringe) E->F G 7. Run Reaction F->G

Caption: Step-by-step workflow for setting up a moisture-sensitive reaction.

References

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]

  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]

  • ResearchGate. (n.d.). Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. [Link]

  • YouTube. (2023). How to set up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • YouTube. (2022). Inert Atmosphere. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]

  • Sciencemadness Discussion Board. (2021). Anhydrous Conditions. [Link]

  • ResearchGate. (2021). How to create inert atmosphere?[Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • ResearchGate. (1982). Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals. [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]

  • Drug Discovery Unit, University of Dundee. (n.d.). Reaction Set-up. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Using drying agents. [Link]

  • Chemistry Infolab. (n.d.). Drying Agents - Removing water from organic solvents. [Link]

  • Delloyd's Lab-Tech Chemistry Resource. (n.d.). solvent drying and drying agents. [Link]

  • Journal of Organic Chemistry. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

  • Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Suggested Reaction Setups. [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Chemguide. (n.d.). hydrolysing esters. [Link]

  • SINOCHEM. (2025). What are the detection methods for chloroacetic acid?[Link]

  • Organic Syntheses. (n.d.). chloroacetamide. [Link]

  • ResearchGate. (n.d.). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: ( - )-(1R,2S)-rrarti-2-phenylcyclohexanol and ( + )-(1S,2R). [Link]

  • ResearchGate. (2007). Zn(OTf)2.6H2O catalysed acylation of aldehydes: Preparation of 1,1-diacetates and α-chloroalkyl esters. [Link]

  • NIOSH. (1994). Chloroacetic Acid by GC/FID. [Link]

  • ResearchGate. (2019). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. [Link]

  • Asian Journal of Chemistry. (2012). Improvement on Determination Method Esterification- Rate During Chloroacetate Esters Production Process. [Link]

  • PubMed. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • PubMed. (2018). Mild Homologation of Esters through Continuous Flow Chloroacetate Claisen Reactions. [Link]

  • Google Patents. (1948). Method of preparing alkyl esters of chloroacetic acid.
  • Organic Syntheses. (n.d.). pseudothiohydantoin. [Link]

  • PubMed. (2009). Spectroscopy techniques for analyzing the hydrolysis of PLGA and PLLA. [Link]

  • Fiveable. (n.d.). Moisture Sensitivity Definition - Organic Chemistry Key Term. [Link]

  • Reddit. (2024). Hydrolysis product troubleshooting. [Link]

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Quenching unreacted chloroacetamide groups in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical challenge of quenching unreacted chloroacetamide (ClAc) electrophiles in biological assays. It is designed for researchers utilizing covalent inhibitors, activity-based probes (ABPP), or proteomic alkylation workflows.

Content ID: TG-ClAc-001 | Version: 2.1 | Status: Active

The Core Challenge: The "Post-Lysis" Artifact

Chloroacetamide (ClAc) is a mild electrophile that targets cysteine residues via nucleophilic substitution (


). In biological assays, particularly with covalent probes  or targeted protein degraders (PROTACs) , the reaction does not stop simply because you harvest the cells.

The Danger: If unreacted ClAc probes are present during cell lysis, they lose spatial compartmentalization and will non-specifically alkylate abundant proteins (e.g., tubulin, GAPDH) in the lysate. This creates artificial background signal and false-positive target identification.

The Solution: Kinetic Scavenging

To stop the reaction, you must introduce a "scavenger" nucleophile (a thiol) in vast molar excess. This scavenger out-competes protein cysteines for the remaining ClAc warheads, rendering the probe inert.

Mechanism of Action

The quenching reaction relies on the thiolate anion (


) attacking the 

-carbon of the chloroacetamide.

QuenchingMechanism ClAc Unreacted Chloroacetamide (R-NH-COCH2-Cl) Transition Transition State (SN2) ClAc->Transition Nucleophilic Attack Quencher Quencher Thiol (Excess R'-S⁻) Quencher->Transition Inert Inert Thioether Adduct Transition->Inert Irreversible Bond Chloride Cl⁻ Leaving Group Transition->Chloride

Figure 1: The


 displacement mechanism. The rate is pH-dependent; higher pH increases the concentration of the reactive thiolate anion.

Quencher Selection Guide

Choosing the wrong quencher can destroy your sample (e.g., by reducing native disulfides). Use this decision matrix to select the appropriate reagent.

Quencher ReagentStructure / TypeRecommended ForContraindications
N-Acetylcysteine (NAC) Mono-thiolLive cells & Native Lysates. Biocompatible; does not reduce protein disulfides at neutral pH.Slower kinetics than DTT. Requires higher concentration (10-50 mM).
Dithiothreitol (DTT) Di-thiolDenatured Proteomics. Extremely fast scavenger.DO NOT USE for native assays. It reduces structural disulfides, unfolding proteins and causing precipitation.
Glutathione (GSH) TripeptidePhysiological Mimicry. Good for mimicking cellular defense mechanisms.Bulky. May not access cryptic pockets if the probe is buried.
2-Mercaptoethanol (BME) Mono-thiolSDS-PAGE Prep. Standard loading buffer component.Volatile and toxic. Less reducing power than DTT.

Standard Operating Protocols (SOPs)

Protocol A: Quenching Covalent Probes in Live Cells/Lysates

Context: You have treated cells with a ClAc-drug and need to check target engagement via Western Blot or Mass Spec.

Reagents:

  • Quenching Stock: 500 mM N-Acetylcysteine (NAC) in PBS (pH adjusted to 7.5). Prepare fresh.

  • Lysis Buffer: RIPA or NP-40 containing Protease Inhibitors.

Procedure:

  • Calculate Excess: Determine the final concentration of your ClAc probe. You need a 50-fold molar excess of quencher.

    • Example: If Probe = 10 µM, Quencher should be ≥ 500 µM.

  • Lysis Strategy (The "Co-Lysis" Method):

    • Do NOT lyse cells and then add the quencher. The artifacts form during lysis.

    • Correct: Add the NAC Quencher directly into the Lysis Buffer before adding it to the cell pellet.

    • Target Final Concentration: 10–20 mM NAC is standard to ensure rapid quenching.

  • Incubation: Incubate lysate on ice for 10–15 minutes.

  • Downstream: Proceed to clarification (centrifugation) and analysis.

Protocol B: Quenching Alkylation in Proteomics (IAA/ClAc)

Context: You used Chloroacetamide or Iodoacetamide (IAA) to cap cysteines before trypsin digestion.

  • Alkylation: Incubate protein with 10–50 mM ClAc for 30 min in the dark.

  • Quenching: Add DTT to a final concentration equal to or slightly excess of the alkylating agent (e.g., 20–50 mM).

  • Reaction: Incubate for 15 minutes at Room Temp.

    • Why? This consumes unreacted ClAc. While DTT is also a reducing agent, in this workflow, the disulfides are already reduced. The goal here is to prevent ClAc from modifying the N-termini of peptides (a common artifact).

Troubleshooting & FAQs

Q1: I see a "smear" or high background in my fluorescent gel scanning.

Diagnosis: Post-lysis non-specific alkylation. Fix:

  • Increase Quencher Concentration: Bump NAC to 50 mM in the lysis buffer.

  • Check pH: The quenching reaction is slow at acidic pH (< 6.5). Ensure your lysis buffer is pH 7.4–8.0.

  • Order of Operations: Ensure the quencher is present the instant the cells are lysed.

Q2: My protein precipitated after adding the quencher.

Diagnosis: You likely used DTT or BME on a protein that requires disulfide bonds for stability. Fix: Switch to N-Acetylcysteine (NAC) or Cysteine . These mono-thiols scavenge the electrophile without reducing the protein's structural disulfide bridges (under standard non-denaturing conditions).

Q3: In Mass Spec, I see unexpected mass shifts on my probe.

Diagnosis: You are detecting the "Quenched Adduct." Analysis:

  • If you quench with DTT, the probe mass will increase by +152.2 Da (Probe-DTT adduct).

  • If you quench with NAC, the mass increases by +161.2 Da .

  • Note: This confirms the quenching worked. These adducts should appear in the small molecule fraction, not attached to the protein (unless the protein was labeled before quenching).

Q4: Why use Chloroacetamide instead of Iodoacetamide (IAA) for proteomics?

Insight: IAA is more reactive but can cause "over-alkylation" artifacts, such as iodination of Tyrosine or Histidine residues. Chloroacetamide is more specific for Cysteine and more stable, resulting in fewer off-target artifacts in quantitative proteomics [1].

Workflow Visualization

Workflow cluster_0 Experimental Phase cluster_1 Critical Quenching Phase Step1 Live Cell Treatment (Probe + Target) Decision Is Native Structure Required? Step1->Decision Opt_Native Use NAC or GSH (Preserves Disulfides) Decision->Opt_Native Yes Opt_Denature Use DTT (Reduces Disulfides) Decision->Opt_Denature No Lysis Lysis Buffer + Quencher (Co-Lysis) Opt_Native->Lysis Opt_Denature->Lysis Analysis Data Analysis (Check for Adducts) Lysis->Analysis Downstream (WB / MS / Imaging)

Figure 2: Decision tree for selecting the quenching strategy based on structural requirements.

References

  • Nielsen, M. L., et al. (2008). "Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents." Journal of Proteome Research.

  • Lindley, H. (1960).[1] "A study of the kinetics of the reaction between thiol compounds and chloroacetamide." Biochemical Journal.

  • Åberg, K. M., et al. (2020). "Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket." Journal of Medicinal Chemistry.

  • London, N., et al. (2019).[2] "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." ACS Chemical Biology.

Sources

Chloroacetyl Chloride (CAC) Acylation: Technical Support & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Reaction Profile

Chloroacetyl chloride (CAC) is a bifunctional electrophile. While it is a standard reagent for installing the chloroacetamide pharmacophore (a common "warhead" in covalent inhibitors or intermediate for SN2 substitutions), its high reactivity leads to three specific challenges:

  • Vigorous Hydrolysis: It reacts violently with moisture, releasing HCl gas.[1]

  • Bis-Acylation: Primary amines can be acylated twice (

    
    ) if stoichiometry and temperature are uncontrolled.[1]
    
  • Acidic Byproducts: The reaction generates stoichiometric HCl and, upon quenching, chloroacetic acid (CAA).[1]

This guide provides a self-validating workflow to manage these challenges, ensuring high purity without relying solely on column chromatography.

Experimental Protocols & Workflows

Phase A: Reaction Condition Selection

Choose your protocol based on substrate solubility and sensitivity.[1]

FeatureProtocol A: Schotten-Baumann (Biphasic) Protocol B: Anhydrous (Organic Base)
Best For Robust, water-insoluble amines (e.g., Anilines).[1]Water-sensitive or highly polar amines.[1]
Solvent DCM or EtOAc + Saturated NaHCO₃ / NaOH.[1]DCM, THF, or Toluene.[1]
Base Inorganic (Na₂CO₃, NaOH).[1]Organic (Triethylamine, DIPEA, Pyridine).[1]
HCl Management Neutralized immediately in the aqueous phase.Forms amine-HCl salts (precipitate).[1]
Key Advantage Simple workup; excess CAC hydrolyzes safely.[1]Anhydrous conditions prevent premature CAC hydrolysis.[1]
Phase B: The Workup & Purification Logic (The "Self-Cleaning" System)

The separation of the desired Chloroacetamide from its major impurities relies on exploiting drastic pKa differences.

  • Target Product (Chloroacetamide): Neutral to weakly acidic (amide NH).[1]

  • Impurity 1 (Chloroacetic Acid - CAA): Strong organic acid (pKa ~2.87).[1]

  • Impurity 2 (Unreacted Amine): Basic.[1]

Step-by-Step Purification Protocol
  • Quenching:

    • Cool reaction to 0°C.[1]

    • Critical: Add water dropwise.[1] If using Protocol B, expect vigorous HCl release; ensure venting.[1]

    • Stir for 15–30 minutes to ensure all residual CAC hydrolyzes into Chloroacetic Acid (CAA).[1]

  • The "pKa Swing" Extraction:

    • Dilution: Dilute with EtOAc or DCM.

    • Wash 1 (Acidic): Wash organic layer with 0.5M - 1M HCl .[1]

      • Purpose: Protonates unreacted starting amine (

        
        ), moving it to the aqueous layer.
        
    • Wash 2 (Basic): Wash organic layer with Saturated NaHCO₃ (2x).[1]

      • Mechanism:[1][2][3][4] CAA (pKa 2.[1]87) is deprotonated by Bicarbonate (pH ~8.[1]5) to form sodium chloroacetate, which partitions into the water.

      • Note: The amide product remains in the organic layer.

    • Wash 3 (Neutral): Wash with Brine to remove trapped water.[1]

  • Crystallization (If Solid):

    • Many chloroacetamides crystallize upon concentration.[1]

    • Solvent System: Ethanol/Water or Toluene/Hexane are standard.[1]

Visualizing the Chemistry

The following diagram illustrates the reaction pathways and the fate of impurities during the workup.

CAC_Reaction_Workflow cluster_inputs Inputs cluster_reaction Reaction Mixture cluster_workup Workup Separation Amine Amine (R-NH2) Product Chloroacetamide (Neutral) Amine->Product Primary Path BisAmide Bis-Amide (Impurity) Amine->BisAmide Excess CAC / High Temp CAC Chloroacetyl Chloride CAC->Product HCl HCl CAC->HCl Byproduct Final_Org Final Organic Layer Product->Final_Org BisAmide->Final_Org Hard to remove (Prevent via Temp Control) Aq_Base Aq. Base Wash (Removes CAA) HCl->Aq_Base Neutralized ResidualCAC Excess CAC ResidualCAC->Aq_Base Hydrolyzes to Chloroacetate (Aq) Aq_Acid Aq. Acid Wash (Removes Amine)

Caption: Reaction pathway showing the fate of reagents. Note that Bis-Amides track with the product, emphasizing the need for upstream prevention (temperature control) rather than downstream removal.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Violent bubbling upon quench Residual unreacted CAC hydrolyzing to HCl gas.[1]Prevention: Use an external ice bath during quench.[1] Add water very slowly. Ensure the reaction is complete before quenching to minimize residual CAC.
Product "Oils Out" during recrystallization Presence of impurities (often residual solvent or bis-amide) lowering the melting point.Fix: Re-dissolve in the good solvent (e.g., hot Ethanol), then add the anti-solvent (Water) dropwise until just cloudy. Add a seed crystal.[1][5] Cool extremely slowly to 4°C.
Low Yield Hydrolysis of CAC competed with Acylation.[1]Fix: Ensure solvents are dry (if using Protocol B). Increase CAC equivalents slightly (1.1 - 1.2 eq). Ensure base is present in excess to trap HCl.[1]
Bis-Acylation observed (LCMS) Excess CAC or high reaction temperature with a primary amine.[1]Fix: Strictly maintain 0°C during addition. Add CAC as a dilute solution in DCM dropwise over 30 mins. Do not exceed 1.1 equivalents.
Persistent Vinegar Odor Residual Chloroacetic Acid (CAA).[1]Fix: The pKa of CAA is 2.87 [1]. A simple water wash is insufficient.[1] You must wash with Saturated NaHCO₃ (pH ~8.[1]5) to deprotonate it into the aqueous layer.

Frequently Asked Questions (FAQ)

Q: Why did my reaction vessel pressure spike/pop the lid? A: This is caused by the rapid generation of Hydrogen Chloride (HCl) gas. If you are running under anhydrous conditions without a sufficient base scavenger, HCl gas will evolve.[1] Even with a base, moisture entering the system can hydrolyze CAC, releasing gas.[1] Always use a venting needle or a drying tube [2].[1]

Q: Can I use Methanol to quench the reaction? A: It is not recommended as the primary quench. Methanol reacts with CAC to form Methyl Chloroacetate.[1] While this removes the reactive acid chloride, the resulting ester is an organic impurity that is often harder to separate from your product than Chloroacetic Acid (which can be washed away with base) [3]. Use water or aqueous bicarbonate.[1]

Q: My product is water-soluble. How do I remove the salts? A: If your chloroacetamide is water-soluble, the aqueous extraction method (Phase B) will fail.

  • Alternative: Evaporate the reaction solvent.[2][6][7][8] Redissolve the residue in a minimal amount of dry Acetone or THF to precipitate the inorganic salts (if using inorganic base). Filter the salts.[5][6][7]

  • Polishing:[1] Pass the crude material through a short pad of silica gel or use Reverse Phase (C18) chromatography.

Q: Is Chloroacetic Acid (CAA) harder to remove than Acetic Acid? A: Actually, it is easier to remove via extraction.[1] The electron-withdrawing chlorine atom makes CAA (pKa 2.87) significantly more acidic than Acetic Acid (pKa 4.[1]76) [4].[1][6] This means CAA is fully deprotonated at a lower pH (e.g., by bicarbonate), ensuring it stays in the aqueous layer during workup.[1]

References

  • PubChem. (n.d.).[1] Chloroacetic Acid (CID 300) - pKa and Physical Properties. National Library of Medicine.[1] Retrieved February 13, 2026, from [Link][1]

  • ScienceMadness. (2020).[1] Problem using Chloroacetyl Chloride - HCl Gas Evolution. Retrieved February 13, 2026, from [Link][1]

  • Huskie Commons. (n.d.).[1] Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol. Northern Illinois University.[1] Retrieved February 13, 2026, from [Link][1]

  • Quora/Chemistry Community. (2017). Acidity Comparison: Chloroacetic Acid vs Acetic Acid. Retrieved February 13, 2026, from [Link][1]

Sources

Validation & Comparative

Technical Guide: Hydrolytic Stability Profiling of Chloroacetate Esters vs. Amides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical advisory for drug development and organic chemistry professionals. It synthesizes kinetic data with mechanistic insight to provide a definitive comparison between chloroacetate esters and amides.

Executive Summary

In prodrug design and linker chemistry, the choice between an ester and an amide bond dictates the release profile of the active moiety. While the general consensus holds that amides are more stable than esters, the introduction of an


-chloro substituent significantly alters the kinetic landscape.

This guide provides an evidence-based comparison of Ethyl Chloroacetate (Ester) and 2-Chloroacetamide (Amide).

  • Core Finding: Ethyl chloroacetate hydrolyzes approximately

    
     to 
    
    
    
    times faster
    than chloroacetamide under alkaline conditions.
  • Mechanistic Driver: The

    
    -chloro group accelerates hydrolysis in both species via inductive electron withdrawal (-I effect), but the resonance stabilization of the amide bond (
    
    
    
    ) remains the dominant factor retarding nucleophilic attack.

Mechanistic Analysis: The Kinetic Barrier

To understand the rate disparity, we must analyze the transition state energies. The hydrolysis proceeds via the B


2 mechanism  (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).
Electronic Effects
  • Inductive Effect (-I): The Chlorine atom is highly electronegative (

    
    ). It pulls electron density through the 
    
    
    
    -bond, making the carbonyl carbon more electrophilic (
    
    
    ).
    • Impact: Increases

      
       for both  ester and amide compared to their non-halogenated analogs (acetate/acetamide).
      
  • Resonance Effect (+R):

    • Ester: The oxygen lone pair donates weakly to the carbonyl.[1]

    • Amide: The nitrogen lone pair donates strongly.[2] This resonance stabilization (

      
      ) lowers the ground state energy of the amide.
      
    • Result: Breaking this resonance to form the tetrahedral intermediate requires a higher activation energy (

      
      ) for the amide.
      
Leaving Group Ability
  • Ester: Expels an alkoxide (

    
    ), which is essentially exchanged for 
    
    
    
    or protonated to EtOH in water.
  • Amide: Must expel an amide anion (

    
    ) or amine. 
    
    
    
    is a very poor leaving group (
    
    
    of conjugate acid
    
    
    ) compared to ethoxide (
    
    
    of EtOH
    
    
    ).
Pathway Visualization

The following diagram illustrates the competitive energy landscape and the critical tetrahedral intermediate.

HydrolysisMechanism cluster_legend Key Factors Reactants Reactants (R-C(=O)-LG + OH-) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Rate Limiting (Amide) High Barrier due to Resonance Tetrahedral Tetrahedral Intermediate TS1->Tetrahedral TS2 Transition State 2 (LG Departure) Tetrahedral->TS2 Products Products (Carboxylate + LG-) TS2->Products Fast for Ester Slow for Amide Factor1 Chlorine (-I): Lowers TS1 Barrier (Accelerates Both) Factor2 Resonance: Stabilizes Reactant (Retards Amide)

Figure 1: Comparative reaction coordinate pathway.[2][3][4][5] The amide possesses a deeper ground-state energy well due to resonance, increasing the activation energy required to reach TS1.

Performance Comparison Data

The following data compares the second-order rate constants (


) at 

.
ParameterEthyl Chloroacetate (Ester)2-Chloroacetamide (Amide)Relative Rate (

)
Leaving Group Ethoxide (

)
Amine anion (

)
N/A

(

)
~9.0

~1.5

10


~60,000
Half-life (pH 7) Minutes to HoursDays to WeeksN/A
Half-life (pH 10) Seconds (Instantaneous)HoursN/A
Susceptibility High (Moisture sensitive)Moderate (Stable in neutral buffer)N/A

Interpretation:

  • Ethyl Chloroacetate: The rate constant of

    
     indicates extremely rapid hydrolysis in basic conditions. It is roughly 80x faster than non-chlorinated ethyl acetate (
    
    
    
    ), confirming the accelerating effect of the
    
    
    -chloro group.
  • Chloroacetamide: While significantly more stable than the ester, it is still more reactive than a standard acetamide due to the chlorine. However, for practical drug delivery, it is considered "stable" in plasma compared to the "labile" ester.

Experimental Protocol: Conductivity-Based Kinetic Assay

To validate these rates in your own laboratory, a Conductivity Method is recommended over UV-Vis or Titration. Hydrolysis generates ions (


 and 

or consumption of

), leading to a measurable change in solution conductance.

Why this method?

  • Self-Validating: Real-time data acquisition eliminates sampling errors.

  • Sensitivity: Detects early-stage hydrolysis where UV changes might be subtle.

Reagents & Setup
  • Analyte: Ethyl chloroacetate or 2-Chloroacetamide (Purified).

  • Solvent: 50:50 Water/Acetone (to ensure solubility while maintaining dielectric constant).

  • Base: 0.01 M NaOH (standardized).

  • Instrument: Conductivity meter with dip probe (e.g., Mettler Toledo SevenDirect).

  • Thermostat: Jacketed reaction vessel at

    
    .
    
Step-by-Step Workflow
  • Baseline Equilibration:

    • Fill the jacketed vessel with 50 mL of solvent.

    • Add

      
       (base) to reach a fixed concentration (pseudo-first-order conditions: 
      
      
      
      ).
    • Allow temperature to stabilize.[6] Record baseline conductivity (

      
      ).
      
  • Reaction Initiation:

    • Inject the substrate (Ester or Amide) to a final concentration of

      
       M.
      
    • Crucial: Vigorous stirring (magnetic stir bar) is required to prevent local concentration gradients.

  • Data Acquisition:

    • Record conductivity (

      
      ) every 1 second for the ester (fast reaction) or every 1 minute for the amide (slow reaction).
      
    • Continue until conductivity plateaus (

      
      ).
      
  • Calculation:

    • The conductivity change is proportional to the extent of reaction.

    • Plot

      
       vs. time (
      
      
      
      ).[7]
    • The slope of the line

      
      .[7]
      
    • Calculate second-order constant:

      
      .
      
Protocol Visualization

ExperimentalWorkflow Prep 1. Preparation Standardize NaOH Thermostat to 25°C Inject 2. Initiation Inject Substrate (Pseudo-1st Order) Prep->Inject Monitor 3. Monitoring Measure Conductivity (κ) Real-time logging Inject->Monitor t = 0 Monitor->Monitor Loop until plateau Process 4. Data Processing Plot ln(κ_inf - κ_t) Extract Slope Monitor->Process Complete Validation Validation Check: Is R² > 0.99? Is Temp stable? Process->Validation

Figure 2: Workflow for conductivity-based determination of hydrolysis kinetics. This closed-loop system minimizes user error.

References

  • PubChem. (n.d.). Ethyl chloroacetate | C4H7ClO2.[3] National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • Robinson, B., & Tester, J. (1990).[8] Kinetics of alkaline hydrolysis of organic esters and amides in neutrally-buffered solution. International Journal of Chemical Kinetics. Retrieved from [Link]

  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. Lewis Publishers. (General reference for hydrolysis mechanisms and leaving group effects).

Sources

Publish Comparison Guide: Validation of Cross-Linking Specificity using Western Blot

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Causality of Capture

Audience: Researchers, Senior Scientists, and Drug Discovery Leads.

Protein-protein interactions (PPIs) are often transient, weak, or dependent on specific cellular states. Standard lysis buffers disrupt these delicate associations, leading to false negatives. Chemical cross-linking "freezes" these interactions in situ, preserving the complex for analysis.

However, cross-linking introduces a critical risk: False Positives . Non-specific aggregation can mimic true interaction complexes. This guide provides a rigorous, self-validating framework to distinguish authentic biological complexes from chemical artifacts using Western blot (WB) analysis. We compare the performance of standard amine-reactive cross-linkers (BS3, DSS) against reversible alternatives (DTSSP) and non-specific fixatives (Formaldehyde).

Comparative Analysis: Selecting the Right Tool

To validate specificity, you must first select a reagent with the appropriate physicochemical properties for your target.

Table 1: Cross-Linker Performance Matrix
FeatureDSS (Disuccinimidyl suberate)BS3 (Bis-sulfosuccinimidyl suberate)DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate))Formaldehyde
Permeability Membrane Permeable (Intracellular targets)Impermeable (Cell-surface targets)Impermeable (Cell-surface targets)High Permeability (All targets)
Chemistry NHS-ester (Amine-reactive)Sulfo-NHS ester (Amine-reactive)Sulfo-NHS ester (Amine-reactive)Aldehyde (Non-specific)
Reversibility Non-cleavableNon-cleavableThiol-cleavable (Reversed by DTT/BME)Heat-reversible (Partial)
Spacer Arm 11.4 Å11.4 Å12.0 Å~2-3 Å (Zero-length)
Specificity Risk Low (Specific to Lysines)Low (Specific to Lysines)Low (Specific to Lysines)High (Cross-links everything)
Best Use Case Cytosolic/Nuclear complexesReceptor-Ligand interactionsVerification of complex components via cleavageChromatin/DNA interactions (ChIP)

Expert Insight: For validating specific PPIs, avoid Formaldehyde . Its short spacer arm and high reactivity lead to massive non-specific aggregation that clogs gels and obscures specific bands. Use DSS for intracellular proteins and BS3 for surface proteins to obtain distinct, analyzable bands.

The Self-Validating Protocol: In Vivo Cross-Linking

Objective: Capture the interaction between Protein A (Target) and Protein B (Interactor) in live cells.

Phase A: Experimental Setup (The "Freeze")

Reagents:

  • DSS Stock: 25 mM in dry DMSO (Prepare immediately before use; moisture sensitive).

  • PBS (pH 8.0): Must be amine-free.

  • Quenching Buffer: 1M Tris-HCl, pH 7.5.

Step-by-Step Workflow:

  • Wash: Rinse cells (e.g., HEK293, 80% confluent) 3x with ice-cold PBS (pH 8.0) to remove amine-containing media (which neutralizes NHS-esters).

  • Cross-link: Add DSS to a final concentration of 1–2 mM in PBS.

    • Causality: 1 mM is usually sufficient to capture nearest neighbors without causing massive aggregation.

  • Incubate: 30 minutes at Room Temperature (RT) or 4°C.

    • Optimization: 4°C reduces membrane fluidity, preventing lateral diffusion and false-positive aggregation of surface receptors.

  • Quench: Add Quenching Buffer to a final concentration of 20–50 mM Tris . Incubate for 15 mins.

    • Mechanism: Tris contains primary amines that rapidly react with excess NHS-esters, stopping the reaction immediately.

  • Lyse: Wash cells once with PBS, then lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

    • Note: Do not boil samples immediately if using non-cleavable cross-linkers, as high molecular weight (HMW) complexes may aggregate and not enter the gel. Heat at 65°C for 10 mins instead.

Phase B: Western Blot Validation (The "Proof")

Run the lysate on an SDS-PAGE gel. You are looking for a Band Shift .

  • Monomer: Protein A alone (e.g., 50 kDa).

  • Complex: Protein A + Protein B + Cross-linker (e.g., 50 + 70 = ~120 kDa).

Validation Logic & Controls

A shifted band is not proof of specificity. It could be a homodimer, an aggregate, or an artifact. You must employ a Self-Validating System .

The 4-Point Validation Checklist
  • The Negative Control (-XL):

    • Condition: Cells treated with DMSO only (no cross-linker).

    • Result: Only the monomeric band (50 kDa) should be visible. If HMW bands exist here, they are SDS-resistant aggregates, not cross-linked complexes.

  • The Specificity Control (Knockout/Knockdown):

    • Condition: Perform the +XL protocol in cells where Protein B (the interactor) is knocked out.

    • Result: The ~120 kDa complex band must disappear , while the 50 kDa monomer (Protein A) remains (or shifts slightly if internally cross-linked). This proves the 120 kDa band specifically requires Protein B.

  • The Reversal Control (If using DTSSP):

    • Condition: Treat the +XL lysate with Reducing Agent (DTT/BME) before loading.

    • Result: The 120 kDa band collapses back to the 50 kDa monomer. This proves the band is held together by the cross-linker and not by non-specific precipitation.

  • The Epitope Masking Check:

    • Issue: Cross-linking can modify the lysine residues where your primary antibody binds, causing signal loss.

    • Solution: Use polyclonal antibodies (recognize multiple epitopes) or antibodies mapped to regions lacking lysines.

Visualizing the Mechanism

The following diagrams illustrate the workflow and the logical decision tree for interpreting results.

Diagram 1: The Cross-Linking Workflow

CrossLinkingWorkflow Cells Live Cells (Proteins A & B interacting) Wash Wash 3x PBS (Remove Amines) Cells->Wash AddXL Add Cross-linker (DSS/BS3, 1-2mM) Wash->AddXL Initiate Reaction Incubate Incubate (30 min, RT/4°C) AddXL->Incubate Covalent Bonding Quench Quench (Add Tris, pH 7.5) Incubate->Quench Stop Reaction Lyse Lysis & WB Prep (Avoid Boiling) Quench->Lyse WB Western Blot Analysis Lyse->WB

Caption: Step-by-step workflow for in vivo chemical cross-linking prior to Western blot analysis.

Diagram 2: Logic of Validation (Decision Tree)

ValidationLogic Start Observe High MW Band in +XL Lane CheckNeg Check -XL Control Start->CheckNeg IsPresent Band present in -XL? CheckNeg->IsPresent Artifact Artifact/Aggregate (Not Specific) IsPresent->Artifact Yes CheckKO Check Protein B Knockout/Knockdown IsPresent->CheckKO No IsGone Band disappears in KO? CheckKO->IsGone Specific VALIDATED Specific Interaction IsGone->Specific Yes NonSpecific Non-Specific Interaction or Homodimer IsGone->NonSpecific No

Caption: Decision tree for interpreting Western blot bands to distinguish specific interactions from artifacts.

Troubleshooting & Optimization

  • Problem: Smeary High Background.

    • Cause: Cross-linker concentration too high or incubation too long.

    • Fix: Titrate DSS/BS3 (0.1, 0.5, 1.0, 2.0 mM). Reduce time to 10 mins.

  • Problem: No Shifted Band.

    • Cause: Epitope masking or low interaction stability.

    • Fix: Switch antibody; try a cleavable cross-linker (DTSSP) and IP the complex, then cleave to detect monomer; or try a "Zero-Length" cross-linker like EDC if lysines are not positioned correctly.

  • Problem: Precipitation in Well.

    • Cause: Genomic DNA contamination or excessive cross-linking.

    • Fix: Sonicate lysate to shear DNA; reduce cross-linker concentration.

References

  • Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein–protein interactions. [Link]

  • Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports. [Link]

Safety Operating Guide

2-(2-Chloroacetamido)ethyl 2-chloroacetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides immediate, operational procedures for the disposal of 2-(2-Chloroacetamido)ethyl 2-chloroacetate . It is designed for researchers and EHS professionals requiring technical precision beyond a standard Safety Data Sheet (SDS).

Executive Summary: Operational Directive

2-(2-Chloroacetamido)ethyl 2-chloroacetate is a bis-functional alkylating agent . It possesses two distinct electrophilic sites (an


-chloroamide and an 

-chloroester) capable of cross-linking biological macromolecules (DNA/Proteins).
  • Primary Disposal Method: High-Temperature Incineration (via licensed waste handler).

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or alkali metals.

  • Immediate Spill Response: Deactivate with 10% Sodium Thiosulfate solution.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand why it is dangerous. It is not merely toxic; it is a "molecular staple" designed to react irreversibly.

The "Double-Trap" Mechanism

This molecule contains two reactive "warheads":

  • 
    -Chloroester:  Susceptible to rapid hydrolysis and nucleophilic attack.
    
  • 
    -Chloroamide:  More stable but highly potent alkylator (often used in covalent probes).
    
PropertyValue / Description
Functional Class Bis-alkylating agent (Cross-linker)
Reactivity High affinity for thiols (Cysteine) and amines (Lysine/DNA).
Toxicity Profile Potential carcinogen, skin sensitizer, lachrymator.
Stability Hydrolyzes in water (slowly releases chloroacetic acid and HCl).

Disposal Decision Matrix

Use this logic flow to determine the correct disposal route for your specific situation.

DisposalTree Start Start: Identify Waste Type Q1 Is the material pure/bulk (>5 mL) or in a vial? Start->Q1 Bulk Liquid Q2 Is it trace residue, glassware, or a small spill? Start->Q2 Residue/Spill RouteA ROUTE A: Segregation Q1->RouteA RouteB ROUTE B: Deactivation Q2->RouteB StepA1 Label as 'Halogenated Organic Waste' (Do not quench in lab) RouteA->StepA1 StepB1 Apply Decontamination Solution (10% Na-Thiosulfate) RouteB->StepB1 StepA2 Pack in chemically resistant container (HDPE/Glass) StepA1->StepA2 StepA3 Transfer to EHS for High-Temp Incineration StepA2->StepA3 StepB2 Soak for 24 Hours StepB1->StepB2 StepB3 Verify pH (Neutralize) StepB2->StepB3 StepB4 Dispose as Aqueous Chemical Waste StepB3->StepB4

Figure 1: Operational decision tree for segregating bulk waste from treatable residues.

Route A: Bulk Disposal (Preferred)

For any quantity exceeding trace amounts (e.g., leftover reagents, expired vials), do not attempt to neutralize in the lab . The heat of reaction and potential for generating toxic byproducts (chloroacetic acid) make professional incineration the safest choice.

Packaging Protocol
  • Container: Use amber glass or High-Density Polyethylene (HDPE). Avoid metal containers due to potential corrosion from hydrolysis-derived HCl.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Halogenated Organic."

    • Constituents: "2-(2-Chloroacetamido)ethyl 2-chloroacetate (95%), Chloroacetic acid (<5%)."

    • Hazard Checkboxes: Toxic, Corrosive.[1][2]

  • Segregation: Keep separate from:

    • Oxidizers (Peroxides, Nitrates).

    • Strong Bases (creates rapid exothermic hydrolysis).

Route B: Decontamination & Spill Cleanup

This protocol is for glassware cleaning , benchtop spills , or deactivating needles/syringes . It utilizes the "Thiosulfate Quench," which converts the electrophilic chlorides into non-toxic thiosulfate esters.

Decontamination Solution Recipe

Prepare fresh. Shelf life is <1 week.

  • Sodium Thiosulfate (

    
    ):  10% w/v
    
  • Sodium Bicarbonate (

    
    ):  2% w/v (Buffers the HCl generated during quenching)
    
  • Solvent: Water (90%) + Ethanol (10%) (Ethanol aids in wetting the organic residue).

Step-by-Step Deactivation Protocol
  • PPE: Double nitrile gloves, lab coat, safety goggles.

  • Application:

    • For Spills: Cover the spill with an absorbent pad. Flood the pad with the Decontamination Solution. Let sit for 30 minutes .

    • For Glassware: Fully submerge glassware in the solution. Let soak for 24 hours .

  • Mechanism of Action: The thiosulfate anion (

    
    ) acts as a soft nucleophile, displacing the chlorine atoms.
    
    
    
    
    This reaction effectively "caps" the alkylating sites, rendering the molecule biologically inert.
  • Final Cleanup:

    • Check pH of the waste slurry; adjust to pH 6–8 with dilute NaOH or HCl if necessary.

    • Collect all solid waste (pads, gloves) into a hazardous waste bag.

    • Collect liquid waste into "Aqueous Chemical Waste" (Note: It now contains thiosulfates, not active alkylators).

Regulatory & Compliance Data

When filling out waste manifests, use the following classifications. While this specific compound may not have a unique RCRA P- or U-list number, it falls under characteristic hazardous waste.

AgencyClassification CodeDescription
US EPA (RCRA) D003 (Potentially)Reactive (if polymerization risk exists).
US EPA (RCRA) D002 Corrosive (due to hydrolysis byproducts).
DOT (Shipping) UN 2927 Toxic liquid, corrosive, organic, n.o.s.
Waste Stream Halogenated Organic Must be incinerated at >1000°C with scrubbers.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

Sources

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